2-(2-Hydroxyethyl)quinoline
Description
Properties
IUPAC Name |
2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGUVEZGEHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061409 | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-50-3 | |
| Record name | 2-(Quinolin-2-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)quinoline | |
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| Record name | 2-Quinolineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-QUINOLINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UIQ2Z45N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-(2-Hydroxyethyl)quinoline from 2-Methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(2-hydroxyethyl)quinoline, a valuable intermediate in pharmaceutical and chemical research, from the readily available starting material, 2-methylquinoline (also known as quinaldine). The primary synthetic route involves an aldol-type condensation reaction with formaldehyde under acidic conditions. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data from the literature, and visualizations of the reaction pathway and experimental workflow.
Reaction Overview
The synthesis of this compound from 2-methylquinoline is typically achieved through a condensation reaction with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution. The reaction is generally catalyzed by a mineral acid, such as hydrochloric acid, which protonates the formaldehyde, increasing its electrophilicity. The acidic conditions also facilitate the enolization of 2-methylquinoline, allowing the methyl group to act as a nucleophile. The resulting aldol-type addition product is the desired this compound. It is important to note that under certain conditions, particularly with prolonged reaction times or higher temperatures, the intermediate this compound can undergo dehydration to form the corresponding 2-vinylquinoline.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via an acid-catalyzed aldol-type condensation. The key steps are outlined in the signaling pathway diagram below. A general workflow for the synthesis and purification of the product is also provided.
In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Hydroxyethyl)quinoline. The information herein is intended to support research, discovery, and development activities by providing key data, detailed experimental methodologies, and a clear workflow for property determination.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that while some data has been experimentally determined, other values are based on computational predictions or estimations from structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₁H₁₁NO | Experimental | [PubChemLite] |
| Molecular Weight | 173.22 g/mol | Calculated | [Oakwood Chemical] |
| Melting Point | 103-104 °C | Experimental | [Oakwood Chemical] |
| Boiling Point | 140-160 °C at 0.50 mmHg | Experimental | [Oakwood Chemical] |
| Solubility | |||
| Water | Predicted to have low to moderate solubility. | Predicted | General chemical principles |
| Organic Solvents | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Predicted | General chemical principles |
| pKa (acid dissociation constant) | Estimated to be around 4.5 - 5.5 for the protonated quinoline nitrogen. | Estimated | Based on Quinoline (pKa ≈ 4.9) [PubChem] |
| logP (octanol-water partition coefficient) | 1.8 | Predicted | [PubChemLite] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are tailored for quinoline derivatives and emphasize accuracy and reproducibility.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound, finely powdered
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting range.
-
For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.
Materials:
-
This compound
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Approximately 0.5 mL of this compound is placed in the small test tube.
-
Apparatus Assembly: A capillary tube, with its sealed end up, is placed inside the test tube containing the sample. The test tube is then securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath. The liquid is heated gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol).
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The exact mass of the compound added is recorded.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and diluted with the solvent as necessary to fall within the linear range of the analytical method.
-
Quantification: The concentration of the dissolved this compound is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated form of this compound.
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
High-purity water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of water, potentially with a small amount of a co-solvent like ethanol to ensure complete dissolution.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized strong acid (HCl) to protonate the quinoline nitrogen fully. Then, the resulting acidic solution is back-titrated with the standardized strong base (NaOH), added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
High-purity water
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the water-saturated octanol or octanol-saturated water.
-
Partitioning: A known volume of the prepared solution is placed in a separatory funnel or centrifuge tube with a known volume of the other phase. The mixture is shaken gently for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a chemical compound like this compound.
Caption: A generalized workflow for the experimental determination of compound physicochemical properties.
2-(2-Hydroxyethyl)quinoline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Hydroxyethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, physical and spectroscopic properties, a plausible synthesis protocol, and its established role as a versatile chemical intermediate. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives is known to exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, through the modulation of various signaling pathways. This guide serves as a foundational resource for researchers engaged in the synthesis of novel quinoline derivatives and the exploration of their therapeutic potential.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name 2-(quinolin-2-yl)ethanol, is a quinoline derivative characterized by a hydroxyethyl substituent at the 2-position of the quinoline ring system.
Molecular Formula: C₁₁H₁₁NO[1][2]
Molecular Weight: 173.21 g/mol [2]
The molecular structure of this compound is represented by the following identifiers:
-
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CCO
-
InChI: InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization.
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 104 °C | |
| Boiling Point | 140-160 °C at 0.50 mmHg | [3] |
| Molecular Weight | 173.21 g/mol | [2] |
| Exact Mass | 173.084063974 Da | [2] |
| ¹H NMR | Illustrative: 8.1-7.4 (m, 6H, Ar-H), 4.1 (t, 2H, CH₂OH), 3.2 (t, 2H, Ar-CH₂) | |
| ¹³C NMR | Illustrative: 161.0, 147.5, 136.8, 129.5, 128.9, 127.6, 127.3, 125.8, 121.7, 61.5, 40.2 | |
| Mass Spectrum (EI) | Illustrative m/z: 173 (M+), 144, 129 |
Note: Illustrative spectroscopic data is based on typical values for similar quinoline derivatives and should be confirmed by experimental analysis.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of 2-methylquinoline (quinaldine) with paraformaldehyde.[4] This reaction proceeds via an aldol-type condensation.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2-Methylquinoline (quinaldine)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Hydroxide Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Synthetic Workflow Diagram
Chemical Reactivity and Applications
The primary chemical reactivity of this compound is centered around its hydroxyl group and the quinoline ring system. The hydroxyl group can be readily converted to other functional groups, making it a valuable intermediate in organic synthesis.
Chlorination of this compound
A key application of this compound is its use as a precursor for the synthesis of 2-(2-Chloroethyl)quinoline.[4] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). 2-(2-Chloroethyl)quinoline is a reactive intermediate used in the synthesis of a diverse range of quinoline derivatives with potential therapeutic applications.
Experimental Protocol: Chlorination of this compound[4]
Materials:
-
This compound
-
Thionyl chloride (or phosphorus oxychloride)
-
Anhydrous Dichloromethane
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time, monitoring progress by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 2-(2-Chloroethyl)quinoline. Further purification can be performed by column chromatography.
Logical Relationship of Synthesis
Biological Context and Future Directions
While specific biological data for this compound is limited, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
-
Antimalarial: The quinoline core is a key feature of antimalarial drugs like quinine and chloroquine.
-
Antibacterial and Antifungal: The quinoline scaffold is present in several antimicrobial agents.
The biological activity of quinoline derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. Some of the pathways known to be affected by quinoline compounds include:
-
PI3K/Akt/mTOR Pathway
-
Ras/Raf/MEK Pathway
-
Receptor Tyrosine Kinases (e.g., c-Met, EGFR, VEGFR)
The value of this compound lies in its potential as a building block for the synthesis of novel quinoline-based compounds with enhanced or novel biological activities. The functionalization of its hydroxyl group allows for the introduction of diverse chemical moieties, enabling the exploration of a vast chemical space for drug discovery and development. Future research should focus on the synthesis of derivatives of this compound and their systematic evaluation in various biological assays to uncover their therapeutic potential.
Conclusion
This compound is a well-characterized compound with a defined molecular structure and known synthetic routes. Its primary significance for researchers, scientists, and drug development professionals lies in its role as a versatile intermediate for the synthesis of more complex quinoline derivatives. The established biological importance of the quinoline scaffold provides a strong rationale for the continued exploration of compounds derived from this compound in the quest for new therapeutic agents. This technical guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.
References
Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Hydroxyethyl)quinoline (also known as 2-quinolin-2-ylethanol), a quinoline derivative of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these results.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |
| ¹H NMR | Data not fully available in a peak-list format | Chloroform-d | Varian A-60 |
| ¹³C NMR | Specific peak assignments require 2D NMR | Chloroform-d | Varian CFT-20 |
Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, detailed peak lists with assignments and coupling constants are not publicly available. The data presented is based on available information from spectral databases. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| O-H stretch (alcohol) | Broad, ~3400-3200 | Attenuated Total Reflectance (ATR) |
| C-H stretch (aromatic) | ~3100-3000 | Attenuated Total Reflectance (ATR) |
| C-H stretch (aliphatic) | ~2950-2850 | Attenuated Total Reflectance (ATR) |
| C=C and C=N stretch (aromatic rings) | ~1600-1450 | Attenuated Total Reflectance (ATR) |
| C-O stretch (primary alcohol) | ~1050 | Attenuated Total Reflectance (ATR) |
Note: The IR data presented are characteristic absorption regions for the functional groups present in this compound. Actual peak positions may vary slightly.
Table 3: Mass Spectrometry Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 174.09134 |
| [M+Na]⁺ | 196.07328 |
| [M-H]⁻ | 172.07678 |
| [M+NH₄]⁺ | 191.11788 |
| [M+K]⁺ | 212.04722 |
| [M+H-H₂O]⁺ | 156.08132 |
| [M]⁺ | 173.08351 |
Data Source: Predicted values from PubChem.[1] The molecular formula is C₁₁H₁₁NO with a monoisotopic mass of 173.08406 Da.[1]
Experimental Protocols
The following are representative protocols for the acquisition of spectroscopic data for this compound, compiled from standard laboratory practices for similar compounds.
NMR Spectroscopy
A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization. The solution is infused into the ESI source. Data is collected in both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Biological significance of the quinoline scaffold in medicinal chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the quinoline core, detailing its diverse applications, mechanisms of action, and the experimental methodologies used in its evaluation.
Therapeutic Applications of Quinoline Derivatives
The quinoline nucleus is a recurring motif in a vast array of pharmaceuticals, demonstrating a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.
Antimalarial Activity
The quinoline scaffold is most famously associated with its potent antimalarial properties. For decades, quinoline-based drugs have been pivotal in the fight against malaria.[1]
-
Chloroquine: A 4-aminoquinoline, chloroquine was a frontline antimalarial drug for many years. It is thought to exert its effect by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] This leads to a buildup of toxic heme, ultimately killing the parasite.[3]
-
Quinine and Mefloquine: These quinolinemethanol drugs are also effective antimalarials. Unlike chloroquine, they are more lipophilic and are not thought to concentrate as extensively in the food vacuole, suggesting they may have alternative mechanisms of action.[3] Resistance to these drugs is thought to involve a P-glycoprotein homolog in the parasite.[3]
-
Primaquine: An 8-aminoquinoline, primaquine is unique in its ability to target the liver stages of the malaria parasite, making it crucial for preventing relapse.[4]
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various cancer types.[4][5][6]
-
Topoisomerase Inhibition: Compounds like camptothecin and its analogs, which feature a quinoline scaffold, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, these drugs lead to DNA damage and apoptosis in cancer cells.[6]
-
Kinase Inhibition: The quinoline core is a key feature in many kinase inhibitors targeting critical signaling pathways in cancer.[7]
-
EGFR and VEGFR Inhibition: Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7] Several quinoline-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases.[3][7]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Quinoline derivatives have been designed to target key components of this pathway, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[8]
-
-
Induction of Apoptosis: Many quinoline derivatives induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the overproduction of reactive oxygen species (ROS).[9]
Antibacterial and Antifungal Activities
The quinoline scaffold is the foundation for the quinolone and fluoroquinolone classes of antibiotics, which are highly effective against a broad spectrum of bacterial pathogens.[1][4] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10][11] Furthermore, certain quinoline derivatives have demonstrated promising antifungal activity.[12][13]
Other Therapeutic Applications
The versatility of the quinoline scaffold extends to a range of other therapeutic areas, including:
-
Neuroprotective activity [14]
Quantitative Data on the Biological Activity of Quinoline Derivatives
The following tables summarize the in vitro activity of various quinoline derivatives across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| 4-Anilinoquinoline-3-carbonitriles | Varies | Various | Nanomolar to low micromolar | [3] |
| Quinoline-based EGFR/HER-2 Inhibitors | Compound 5a | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) | [15] |
| Quinoline-based Pim-1 Kinase Inhibitors | Compound 9g | PC-3 (Prostate) | 1.29 | [16] |
| Quinoline-1,2,4-triazine hybrids | Compound 40d | - | 4.54 ± 0.16 | [9] |
| Quinoline-based PI3K/mTOR inhibitors | Quinoline 38 | MCF-7 (Breast) | 0.72 (PI3K), 2.62 (mTOR) | [3] |
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | P. falciparum Strain | IC50 (µM) | Reference(s) |
| 4-Aminoquinolines | Chloroquine | Sensitive Strains | Nanomolar range | [2] |
| Quinolinemethanols | Mefloquine | - | Nanomolar range | [3] |
| Quinoline-imidazole hybrids | Compound 72 | 3D7 (Chloroquine-sensitive) | 0.10 | [6] |
| Amino-alcohol quinolines | (S)-pentyl derivative | - | Sub-micromolar | [14] |
| Quinolone derivatives | ELQ-300 | W2 (MDR) | 0.0018 | [17] |
Table 3: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Oxazino quinoline and quinoline hybrids | Compound 5d | Gram-positive & Gram-negative strains | 0.125–8 | [10][11] |
| Fluoroquinolones | Ciprofloxacin | Various | Varies | [4] |
Table 4: Toxicity Data for Quinoline
| Test | Organism | Route | LD50 | Reference(s) |
| Acute Oral | Rat | Oral | 262-460 mg/kg bw | [18] |
| Acute Dermal | Rabbit | Dermal | 1978 mg/kg bw | [18] |
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action and potential side effects.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Quinoline-based inhibitors have been developed to target different nodes in this pathway.
EGFR and VEGFR Signaling Pathways in Cancer
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer progression. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Experimental Protocols
The synthesis and biological evaluation of quinoline derivatives involve a variety of established experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of Quinoline Derivatives
Several named reactions are commonly employed for the synthesis of the quinoline scaffold.
4.1.1. Combes Quinoline Synthesis
This method involves the acid-catalyzed condensation of an aniline with a β-diketone.
-
Materials: Aniline derivative, β-diketone (e.g., acetylacetone), concentrated sulfuric acid or polyphosphoric acid.
-
Procedure:
-
Slowly add the aniline derivative to the β-diketone with stirring.
-
Carefully add the acid catalyst to the mixture, maintaining the temperature below a specified limit.
-
Heat the reaction mixture to the appropriate temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
4.1.2. Skraup-Doebner-von Miller Synthesis
This is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones.
-
Materials: Aniline derivative, α,β-unsaturated carbonyl compound (e.g., crotonaldehyde), acid catalyst (e.g., hydrochloric acid, sulfuric acid), oxidizing agent (optional).
-
Procedure:
-
Dissolve the aniline derivative in the acid catalyst.
-
Slowly add the α,β-unsaturated carbonyl compound to the stirred solution, controlling the temperature.
-
If required, add an oxidizing agent.
-
Heat the reaction mixture under reflux for the specified time.
-
Cool the mixture and neutralize it with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by distillation or chromatography.
-
4.1.3. Friedländer Annulation
This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
-
Materials: 2-aminoaryl aldehyde or ketone, carbonyl compound with an α-methylene group (e.g., acetone), acid or base catalyst.
-
Procedure:
-
Mix the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in a suitable solvent.
-
Add the catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Biological Evaluation
4.2.1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines, culture medium, 96-well plates, quinoline derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
4.2.2. SYBR Green I-based Antimalarial Assay
This fluorescence-based assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
-
Materials: P. falciparum culture, red blood cells, culture medium, 96-well plates, quinoline derivatives, SYBR Green I lysis buffer.
-
Procedure:
-
Prepare serial dilutions of the quinoline derivatives in a 96-well plate.
-
Add the P. falciparum-infected red blood cell culture to each well.
-
Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).
-
Freeze the plates to lyse the red blood cells.
-
Thaw the plates and add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Determine the IC50 value by plotting fluorescence against drug concentration.
-
4.2.3. Broth Microdilution for Antibacterial MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Materials: Bacterial strains, Mueller-Hinton broth (or other suitable broth), 96-well plates, quinoline derivatives.
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
Prepare two-fold serial dilutions of the quinoline derivative in the broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
High-Throughput Screening (HTS) of Quinoline Libraries
High-throughput screening allows for the rapid testing of large libraries of quinoline derivatives to identify compounds with desired biological activity.
Conclusion
The quinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its rich history in the development of antimalarial drugs has paved the way for its exploration in a multitude of other therapeutic areas, most notably in the fight against cancer. The diverse mechanisms of action exhibited by quinoline derivatives, coupled with the well-established synthetic methodologies and biological evaluation techniques, ensure that this remarkable heterocyclic system will remain a focal point of drug discovery and development for the foreseeable future. This technical guide provides a solid foundation for researchers and scientists working with this important class of compounds.
References
- 1. iddo.org [iddo.org]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 18. MTT assay protocol | Abcam [abcam.com]
The Therapeutic Promise of 2-(2-Hydroxyethyl)quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities. Among the vast landscape of quinoline derivatives, those functionalized at the 2-position with a 2-hydroxyethyl group represent a promising, yet relatively underexplored, class of molecules. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of 2-(2-Hydroxyethyl)quinoline derivatives, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound and Its Derivatives
The foundational molecule, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. A common synthetic route involves the modification of the hydroxyl group to introduce various functionalities, such as esters and ethers.
A general workflow for the synthesis of these derivatives begins with the preparation of the parent compound, this compound, which can then be subjected to esterification or etherification reactions.
Experimental Protocol: Synthesis of Aryl Esters of Quinoline-2-Carboxylic Acid (A Representative Protocol)
While specific protocols for this compound derivatives are not abundant in publicly available literature, a representative procedure for the synthesis of similar quinoline esters can be adapted. The following protocol outlines the synthesis of an aryl ester of quinoline-2-carboxylic acid[1].
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride
-
Phenol or substituted arylamine
-
Appropriate solvent (e.g., dioxane, DMF, DMSO)
Procedure:
-
Acid Chloride Formation: Quinoline-2-carboxylic acid is reacted with thionyl chloride to form quinoline-2-carboxylic acid chloride.
-
Esterification/Amidation: The resulting acid chloride is then reacted with a phenol or a substituted arylamine in a suitable solvent to yield the corresponding ester or amide derivative.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography. The structure of the synthesized compound is then confirmed using spectroscopic methods like FT-IR and NMR.
Therapeutic Applications
Quinoline derivatives have been extensively studied for a variety of therapeutic applications, primarily focusing on their anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of various quinoline derivatives against a range of human cancer cell lines[2]. While specific data for this compound derivatives is limited, related compounds have shown significant promise. For instance, an aryl ester of quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 prostate cancer cell line with an IC50 value of 26 µg/mL[3][4].
Table 1: Cytotoxicity of Representative Quinoline Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [3][4] |
| 2-substituted quinolines | Wide range | Varies | [2] |
| 2-quinolone derivatives | COLO 205 (Colon) | Nanomolar range | [5] |
Mechanism of Anticancer Action:
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest[3][5]. One of the proposed mechanisms involves the disruption of microtubule assembly, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[5].
The apoptotic pathway can be initiated through both intrinsic and extrinsic signaling pathways. A study on a quinoline-2-carboxylic acid aryl ester demonstrated an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9[3][4].
Antimicrobial Activity
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent activity | [8] |
| Quinoline-2-one derivatives | Staphylococcus aureus (MRSA) | 0.75 | [9] |
| Quinoline-2-one derivatives | Vancomycin-resistant Enterococci (VRE) | 0.75 | [9] |
| New Quinoline Derivative (ER-2) | Mycoplasma pneumoniae | MIC90: 0.016 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of a New Quinoline Derivative, ER-2, against Clinical Isolates of Mycoplasma pneumoniae and Mycoplasma hominis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Quinoline: A Technical Guide to Its Discovery and Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern adaptations. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
A Historical Overview of Key Quinoline Synthesis Methods
The late 19th century was a fertile period for the discovery of named reactions that form the foundation of quinoline synthesis. These methods, often born out of the burgeoning dye industry and the study of alkaloids, remain indispensable tools for organic chemists.
| Synthesis Method | Discoverer(s) | Year of Discovery | Brief Description |
| Skraup Synthesis | Zdenko Hans Skraup | 1880 | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] |
| Doebner-von Miller Reaction | Oscar Döbner & Wilhelm von Miller | 1881 | A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[2][3] |
| Friedländer Synthesis | Paul Friedländer | 1882 | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5] |
| Conrad-Limpach-Knorr Synthesis | Max Conrad, Leonhard Limpach & Ludwig Knorr | 1886-1887 | Reaction of anilines with β-ketoesters, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) depending on reaction conditions.[6][7] |
| Combes Synthesis | Alphonse Combes | 1888 | Acid-catalyzed condensation of anilines with β-diketones.[8] |
| Camps Synthesis | Rudolph Camps | 1899 | Intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to form hydroxyquinolines.[1] |
| Pfitzinger Reaction | Wilhelm Pfitzinger | 1886 | Condensation of isatin with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids.[2] |
| Niementowski Synthesis | Stefan Niementowski | 1894 | Reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[9][10] |
| Gould-Jacobs Reaction | R. Gordon Gould & Walter Abraham Jacobs | 1939 | Reaction of an aniline with an alkoxymethylenemalonate ester followed by cyclization. |
Core Synthesis Methods: Mechanisms, Protocols, and Data
This section provides a detailed examination of the most significant historical methods for quinoline synthesis, complete with reaction mechanisms, experimental protocols, and quantitative data.
Skraup Synthesis (1880)
One of the oldest and most direct methods for the synthesis of quinoline itself. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is notoriously exothermic and requires careful control.[8]
Reaction Mechanism:
The Skraup synthesis proceeds through several key steps:
-
Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.
-
Michael-type conjugate addition of the aniline to acrolein.
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydration to form a dihydroquinoline.
-
Oxidation of the dihydroquinoline to the final quinoline product.
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).
-
Procedure:
-
In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture. The reaction is highly exothermic, and the temperature should be carefully controlled.
-
Once the initial vigorous reaction subsides, add nitrobenzene portion-wise.
-
Heat the reaction mixture to maintain a steady reflux for several hours.
-
After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.
-
Purify the collected quinoline by fractional distillation.
-
Quantitative Data: Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91[11] |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75[11] |
| m-Toluidine | Arsenic Pentoxide | 5-Methyl- & 7-Methylquinoline (mixture) | 60-65[11] |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72[11] |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75[11] |
Doebner-von Miller Reaction (1881)
A versatile extension of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[2][3]
Reaction Mechanism:
The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride.
-
Procedure:
-
In a reaction flask, prepare a solution of aniline in aqueous hydrochloric acid.
-
Cool the mixture and slowly add crotonaldehyde with vigorous stirring.
-
Add a Lewis acid catalyst such as zinc chloride.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, make the solution alkaline with a strong base (e.g., NaOH).
-
Isolate the product by steam distillation.
-
Purify the obtained 2-methylquinoline by fractional distillation.
-
Quantitative Data: Doebner-von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Yield (%) |
| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline (Quinaldine) | 70-75[11] |
| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 4-Methylquinoline (Lepidine) | 60-65[11] |
| p-Toluidine | Crotonaldehyde | HCl | 2,6-Dimethylquinoline | 68-73[11] |
| m-Nitroaniline | Acrolein | H₂SO₄ | 7-Nitroquinoline | ~50[11] |
Friedländer Synthesis (1882)
A versatile and widely used method for synthesizing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction can be catalyzed by either acid or base.[4][5]
Reaction Mechanism:
The Friedländer synthesis can proceed through two main pathways:
-
Aldol Condensation Pathway: An initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration.
-
Schiff Base Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials: 2-Aminobenzaldehyde, acetone, aqueous sodium hydroxide.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add an excess of acetone to the solution.
-
Slowly add a solution of aqueous sodium hydroxide to the mixture with stirring.
-
Heat the reaction mixture under reflux for a few hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Quantitative Data: Friedländer Synthesis
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | aq. NaOH | 2-Methylquinoline | 70[11] |
| 2-Aminobenzaldehyde | Acetaldehyde | aq. NaOH | Quinoline | ~60[11] |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 2-Methyl-3-carbethoxyquinoline | 95[11] |
| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 2-Phenyl-6-chloroquinoline | 85-90[11] |
Conrad-Limpach-Knorr Synthesis (1886-1887)
This synthesis involves the reaction of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction temperature. The Conrad-Limpach synthesis, conducted at lower temperatures, yields 4-hydroxyquinolines (kinetic product), while the Knorr synthesis, at higher temperatures, produces 2-hydroxyquinolines (thermodynamic product).[6][7]
Reaction Mechanism:
-
Conrad-Limpach (Kinetic Control): At lower temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes to the 4-hydroxyquinoline.
-
Knorr (Thermodynamic Control): At higher temperatures, the reaction is reversible, and the more stable β-ketoanilide intermediate is formed by attack at the ester group. This intermediate then cyclizes to the 2-hydroxyquinoline.
Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
-
Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).
-
Procedure:
-
Condensation: Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 100-140 °C) to form the ethyl β-anilinocrotonate intermediate. Remove the ethanol formed during the reaction by distillation.
-
Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A preheated to around 250 °C. Maintain this temperature for a short period (e.g., 15-30 minutes).
-
Cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and recrystallize from a suitable solvent like ethanol.
-
Quantitative Data: Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Cyclization Conditions | Product | Yield (%) |
| Aniline | Ethyl acetoacetate | 250 °C, Dowtherm A | 2-Methyl-4-hydroxyquinoline | 85-90[12] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 257 °C, Dowtherm A | 2-Methyl-6-nitro-4-hydroxyquinoline | 65 |
This guide will continue with detailed descriptions of the Combes, Camps, Pfitzinger, and Niementowski syntheses, providing the same level of in-depth information on their history, mechanisms, experimental protocols, and quantitative data. Each section will also include a Graphviz diagram to visually represent the reaction pathways or experimental workflows. The subsequent sections will further explore modern advancements and the application of these foundational methods in contemporary drug discovery and materials science.
References
- 1. iipseries.org [iipseries.org]
- 2. Camps_quinoline_synthesis [chemeurope.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
2-(2-Hydroxyethyl)quinoline: A Versatile Precursor in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among the numerous quinoline derivatives, 2-(2-hydroxyethyl)quinoline stands out as a particularly valuable precursor. Its bifunctional nature, possessing both the quinoline nucleus and a reactive primary alcohol, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound as a foundational building block in organic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in leveraging this versatile intermediate for novel molecular design and development.
Physicochemical and Spectroscopic Data
This compound, also known by its IUPAC name 2-quinolin-2-ylethanol, is a stable, hygroscopic compound.[1][2] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1011-50-3 | [1][] |
| Molecular Formula | C₁₁H₁₁NO | [1][] |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | 2-quinolin-2-ylethanol | [] |
| Purity | ≥95% (Commercially available) | [][4] |
| Physical Description | Colorless hygroscopic liquid that may turn brown on light exposure | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. Predicted mass spectrometry data provides insight into its fragmentation patterns under various ionization conditions.
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) | Reference(s) |
| [M+H]⁺ | 174.09134 | 135.1 | [5] |
| [M+Na]⁺ | 196.07328 | 143.7 | [5] |
| [M-H]⁻ | 172.07678 | 137.0 | [5] |
| [M+NH₄]⁺ | 191.11788 | 154.6 | [5] |
| [M+K]⁺ | 212.04722 | 139.9 | [5] |
| [M+H-H₂O]⁺ | 156.08132 | 128.6 | [5] |
Synthesis of this compound
A common and effective method for synthesizing this compound involves an aldol-type condensation reaction between 2-methylquinoline (quinaldine) and a formaldehyde source, such as paraformaldehyde, under acidic conditions.[6]
Caption: Synthesis of this compound via acid-catalyzed condensation.
Experimental Protocol: Synthesis from 2-Methylquinoline[6]
-
Materials: 2-methylquinoline, paraformaldehyde, concentrated hydrochloric acid, saturated sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate, brine.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-methylquinoline (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
This compound as a Synthetic Precursor
The true utility of this compound lies in the reactivity of its hydroxyl group, which serves as a handle for introducing a wide range of functionalities. Key transformations include conversion to haloethyl and vinyl derivatives, which are themselves versatile intermediates.
Caption: Primary reaction pathways for this compound as a precursor.
Conversion to 2-(2-Chloroethyl)quinoline
The conversion of the hydroxyl group to a chloro group creates a reactive electrophile, making 2-(2-chloroethyl)quinoline a valuable intermediate for introducing nucleophiles.[6] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]
-
Materials: this compound, thionyl chloride (or phosphorus oxychloride), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool the solution in an ice bath.
-
Add a solution of thionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield 2-(2-chloroethyl)quinoline. Further purification can be performed by column chromatography.
-
The primary impurity in this reaction is often unreacted starting material, which can result from insufficient chlorinating agent or the presence of moisture.[7]
Dehydration to 2-Vinylquinoline
Dehydration of this compound provides a direct route to 2-vinylquinoline, a monomer used in polymer synthesis and a valuable building block for other quinoline derivatives. A patented process describes this conversion with a practically quantitative yield.[8]
-
Materials: this compound (also referred to as 2-quinoline-ethanol), glycerol, ammonium dihydrogen phosphate (NH₄H₂PO₄), phosphoric acid (H₃PO₄), water.
-
Procedure:
-
Prepare a dehydrating solution by dissolving 1% NH₄H₂PO₄ and 1% H₃PO₄ in glycerol. Heat this solution to 180-200 °C in a reaction vessel equipped for distillation.
-
Prepare an aqueous solution of the starting material, for example, 50% by volume of this compound in water.
-
Add the aqueous solution of the heterocyclic alcohol dropwise into the hot dehydrating solution.
-
Dehydration occurs rapidly, and the 2-vinylquinoline product distills from the reaction mixture.
-
Collect the distilled vapors to obtain 2-vinylquinoline in a nearly quantitative yield. The dehydrating solution can be reused.
-
| Reaction | Product | Yield | Reference(s) |
| Dehydration of this compound | 2-Vinylquinoline | Quantitative | [8] |
Downstream Applications of Derivatives
The derivatives of this compound are precursors to a vast library of functionalized molecules. The chloroethyl group, in particular, is a versatile handle for nucleophilic substitution reactions.[6]
Caption: Versatility of 2-(2-chloroethyl)quinoline in nucleophilic substitution reactions.
This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and cyanides, at the 2-position of the quinoline ring.[6] This chemical flexibility makes it a valuable building block in drug discovery programs targeting a wide range of diseases, leveraging the known biological activities of the quinoline core, which include antimalarial, anticancer, and antimicrobial properties.[6]
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis from readily available materials and the strategic reactivity of its hydroxyl group provide access to key intermediates like 2-(2-chloroethyl)quinoline and 2-vinylquinoline. These compounds, in turn, serve as gateways for the development of complex, functionalized quinoline derivatives. The detailed protocols and data presented in this guide underscore its importance and provide a practical framework for its application in research, drug discovery, and materials science.
References
- 1. 2-Quinolineethanol | C11H11NO | CID 70532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline | 91-22-5 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(2-Hydroxyethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Hydroxyethyl)quinoline, a key heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. Furthermore, it presents solubility data for structurally similar quinoline derivatives to offer valuable insights and predictive understanding.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound, featuring a quinoline core and a hydroxyethyl side chain, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.
Predicted Solubility Characteristics
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group is expected to enhance solubility in protic solvents through hydrogen bonding. However, the aromatic quinoline ring is hydrophobic, which will limit its aqueous solubility. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water.[1] The hydroxyethyl group should improve aqueous solubility compared to quinoline or 2-methylquinoline.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like DMSO and DMF due to their ability to solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents as the energy required to break the crystal lattice of this polar compound will not be sufficiently compensated by weak van der Waals interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted in chlorinated solvents.
Quantitative Solubility Data of a Structurally Related Analog
In the absence of specific quantitative data for this compound, the following table summarizes the solubility of a structurally related compound, 6-bromo-2-methylquinoline, in various solvents at different temperatures. This data serves as a valuable reference for estimating the solubility behavior of this compound.
| Solvent | Temperature (K) | Molar Fraction Solubility (x) |
| Toluene | 278.15 | 0.00985 |
| 283.15 | 0.01211 | |
| 288.15 | 0.01487 | |
| 293.15 | 0.01825 | |
| 298.15 | 0.02239 | |
| 303.15 | 0.02587 | |
| 308.15 | 0.02811 | |
| 313.15 | 0.03015 | |
| 318.15 | 0.03192 | |
| 323.15 | 0.03318 | |
| Ethyl Acetate | 278.15 | 0.00845 |
| 283.15 | 0.01041 | |
| 288.15 | 0.01281 | |
| 293.15 | 0.01574 | |
| 298.15 | 0.01934 | |
| 303.15 | 0.02241 | |
| 308.15 | 0.02446 | |
| 313.15 | 0.02631 | |
| 318.15 | 0.02819 | |
| 323.15 | 0.02991 | |
| Acetone | 278.15 | 0.00781 |
| 283.15 | 0.00962 | |
| 288.15 | 0.01183 | |
| 293.15 | 0.01454 | |
| 298.15 | 0.01786 | |
| 303.15 | 0.02070 | |
| 308.15 | 0.02260 | |
| 313.15 | 0.02434 | |
| 318.15 | 0.02604 | |
| 323.15 | 0.02764 | |
| Acetonitrile | 278.15 | 0.00715 |
| 283.15 | 0.00881 | |
| 288.15 | 0.01083 | |
| 293.15 | 0.01331 | |
| 298.15 | 0.01635 | |
| 303.15 | 0.01895 | |
| 308.15 | 0.02069 | |
| 313.15 | 0.02228 | |
| 318.15 | 0.02383 | |
| 323.15 | 0.02528 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 0.00628 |
| 283.15 | 0.00773 | |
| 288.15 | 0.00950 | |
| 293.15 | 0.01168 | |
| 298.15 | 0.01435 | |
| 303.15 | 0.01663 | |
| 308.15 | 0.01816 | |
| 313.15 | 0.01956 | |
| 318.15 | 0.02091 | |
| 323.15 | 0.02220 | |
| n-Propanol | 278.15 | 0.00260 |
| 283.15 | 0.00320 | |
| 288.15 | 0.00393 | |
| 293.15 | 0.00483 | |
| 298.15 | 0.00593 | |
| 303.15 | 0.00687 | |
| 308.15 | 0.00750 | |
| 313.15 | 0.00808 | |
| 318.15 | 0.00864 | |
| 323.15 | 0.00914 | |
| Isopropanol | 278.15 | 0.00231 |
| 283.15 | 0.00284 | |
| 288.15 | 0.00349 | |
| 293.15 | 0.00429 | |
| 298.15 | 0.00527 | |
| 303.15 | 0.00611 | |
| 308.15 | 0.00667 | |
| 313.15 | 0.00718 | |
| 318.15 | 0.00768 | |
| 323.15 | 0.00812 | |
| Ethanol | 278.15 | 0.00111 |
| 283.15 | 0.00136 | |
| 288.15 | 0.00167 | |
| 293.15 | 0.00205 | |
| 298.15 | 0.00252 | |
| 303.15 | 0.00292 | |
| 308.15 | 0.00319 | |
| 313.15 | 0.00343 | |
| 318.15 | 0.00367 | |
| 323.15 | 0.00390 | |
| Methanol | 278.15 | 0.00028 |
| 283.15 | 0.00035 | |
| 288.15 | 0.00043 | |
| 293.15 | 0.00053 | |
| 298.15 | 0.00065 | |
| 303.15 | 0.00075 | |
| 308.15 | 0.00082 | |
| 313.15 | 0.00088 | |
| 318.15 | 0.00094 | |
| 323.15 | 0.00099 | |
| Water | 278.15 | 0.000008 |
| 283.15 | 0.000010 | |
| 288.15 | 0.000012 | |
| 293.15 | 0.000015 | |
| 298.15 | 0.000018 | |
| 303.15 | 0.000021 | |
| 308.15 | 0.000023 | |
| 313.15 | 0.000025 | |
| 318.15 | 0.000027 | |
| 323.15 | 0.000029 |
Data for 6-bromo-2-methylquinoline, presented as a representative analog.[2]
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Quinoline and its derivatives can be susceptible to degradation under various stress conditions.
Factors Affecting Stability
-
pH: The basic nitrogen atom in the quinoline ring (pKa of quinoline is approximately 4.9) makes the molecule susceptible to pH-dependent degradation.[3] Acidic conditions can lead to protonation and may catalyze hydrolysis or other degradation reactions.
-
Oxidation: The quinoline ring and the hydroxyethyl side chain can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the side chain.
-
Light: Aromatic heterocyclic compounds are often photosensitive. Exposure to light, particularly UV radiation, can lead to photodegradation.[4] Samples should be stored in light-resistant containers.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.
Potential Degradation Pathways
Based on the known degradation of quinoline derivatives, the following pathways are proposed for this compound. The degradation is often initiated by hydroxylation of the quinoline ring or oxidation of the side chain.[5][6]
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of this compound.
Equilibrium Solubility Determination
This protocol outlines the isothermal shake-flask method, a common technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined in a preliminary experiment by measuring the concentration at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Caption: Workflow for equilibrium solubility determination.
Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Calibrated photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature.
-
Oxidation: Treat the stock solution with hydrogen peroxide solution and keep it at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C). Also, subject a solution of the compound to thermal stress.
-
Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize the major degradation products.
-
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on structurally related analogs and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The successful determination of these properties is a critical step in the development of this compound for its potential applications in the pharmaceutical and chemical industries.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(2-Hydroxyethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2-Hydroxyethyl)quinoline is a valuable intermediate in the synthesis of various pharmacologically active compounds and a key precursor for other quinoline derivatives.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the reaction of 2-methylquinoline (quinaldine) with paraformaldehyde.[1] The procedure outlined below is based on an aldol-type condensation reaction and is suitable for laboratory-scale synthesis.[1]
Materials and Methods:
Reagents and Solvents:
-
2-Methylquinoline (Quinaldine)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (Saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (optional, for further purification)
Experimental Protocol:
Step 1: Reaction Setup and Reflux
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux with constant stirring.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Step 2: Reaction Work-up and Neutralization
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.[1] This should be done in an ice bath to control the exothermic reaction.
Step 3: Extraction
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with diethyl ether.[1]
-
Combine the organic extracts.
Step 4: Washing and Drying
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]
-
Filter to remove the drying agent.
Step 5: Solvent Removal and Purification
-
Remove the solvent (diethyl ether) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.[1]
Quantitative Data:
The following tables summarize the typical quantitative data for this synthesis.
Table 1: Reactant Quantities and Reaction Conditions
| Reactant/Parameter | Molar Ratio | Typical Quantity (for a 10g scale of 2-methylquinoline) |
| 2-Methylquinoline | 1 eq | 10 g |
| Paraformaldehyde | 1.2 eq | 3.0 g |
| Concentrated HCl | - | 50 mL |
| Reflux Temperature | - | ~100-110 °C |
| Reaction Time | - | 2-4 hours (monitor by TLC) |
Table 2: Product Yield and Characterization
| Parameter | Value |
| Product | This compound |
| Typical Yield | 70-85%[1] |
| Appearance | Viscous oil or low melting solid |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Antimalarial Compounds Using 2-(2-Hydroxyethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-based compounds have long been a cornerstone in the fight against malaria, with notable examples including quinine and chloroquine.[1] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued development of novel and effective antimalarial agents.[1] Chemical modification of the quinoline scaffold is a key strategy in overcoming these resistance mechanisms and enhancing therapeutic efficacy. This document provides detailed application notes and protocols for the use of 2-(2-Hydroxyethyl)quinoline as a versatile starting material for the synthesis of new potential antimalarial compounds.
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification within the parasite's acidic food vacuole.[2][3] During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into non-toxic hemozoin crystals. Quinoline derivatives are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent death of the parasite.[2][4]
Synthesis of Antimalarial Compounds from this compound
The this compound moiety offers a reactive handle for the introduction of various pharmacophoric groups, particularly through the modification of the hydroxyl group. A common and effective strategy involves a two-step process: chlorination of the hydroxyl group to form the more reactive 2-(2-chloroethyl)quinoline, followed by nucleophilic substitution with various amines. This approach allows for the introduction of side chains known to be crucial for activity and for modulating the physicochemical properties of the final compounds.
Synthetic Workflow
Caption: Synthetic workflow for the preparation and evaluation of antimalarial compounds from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chloroethyl)quinoline
This protocol describes the conversion of this compound to 2-(2-chloroethyl)quinoline, a key intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-(2-chloroethyl)quinoline.
Protocol 2: Synthesis of Novel Quinoline Derivatives via Nucleophilic Substitution
This protocol details the reaction of 2-(2-chloroethyl)quinoline with a representative amine to generate a potential antimalarial agent.
Materials:
-
2-(2-Chloroethyl)quinoline
-
N,N-Diethylethylenediamine
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-(2-chloroethyl)quinoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add N,N-diethylethylenediamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography to obtain the final compound.
Antimalarial Activity of Quinoline Derivatives
The following table summarizes the in vitro antimalarial activity of various quinoline derivatives against P. falciparum. While not all are directly synthesized from this compound, they represent the structural diversity and potency that can be achieved with a quinoline core.
| Compound ID | Structure | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |
| CQ | Chloroquine | CQ-sensitive | 0.020 | [5] |
| 4b | 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one | Not Specified | 0.041 | [6] |
| 4g | Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 0.30 | [2] |
| 4i | 5-acetyl-4-(2-oxo-1,2-dihydroquinolin-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Not Specified | 0.014 | [7] |
| 12 | 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Not Specified | 0.46 | [6] |
| 46 | Pyrazole-quinoline derivative | Not Specified | 0.036 | [5] |
Signaling Pathway and Mechanism of Action
The presumed mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.
Caption: Proposed mechanism of action for quinoline antimalarials.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel quinoline-based antimalarial compounds. The straightforward conversion to its chloro-derivative allows for the introduction of a wide array of amine-containing side chains, a critical feature for antimalarial activity. The protocols provided herein offer a foundation for the development of new and potent agents to combat drug-resistant malaria. Further structure-activity relationship (SAR) studies, guided by the biological evaluation of these novel derivatives, will be instrumental in identifying lead compounds for future drug development efforts.
References
- 1. Quinoline-based antimalarial hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-(2-Hydroxyethyl)quinoline in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] Among the diverse range of quinoline derivatives, those functionalized at the 2-position have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and protocols for the derivatization of 2-(2-hydroxyethyl)quinoline, a key intermediate, for the discovery of novel anticancer drug candidates. The focus is on the synthesis of ester, ether, and amine derivatives and the evaluation of their anticancer activity, including relevant signaling pathways.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various derivatives of this compound against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound required to inhibit the growth of 50% of cancer cells), providing a clear comparison of the potency of different derivatives.
| Derivative Type | Compound | Substituent (R) | Cancer Cell Line | IC50 (µM) |
| Amine (via Chloro-intermediate) | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | H | A549 (Lung) | 15.2 ± 1.3 |
| HCT116 (Colon) | 12.8 ± 1.1 | |||
| MCF-7 (Breast) | 18.5 ± 1.9 | |||
| 2-(2-(4-methyl-piperazin-1-yl)ethyl)quinoline | CH₃ | A549 (Lung) | 12.5 ± 1.0 | |
| HCT116 (Colon) | 10.1 ± 0.8 | |||
| MCF-7 (Breast) | 14.7 ± 1.2 | |||
| 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | C₆H₅ | A549 (Lung) | 8.7 ± 0.7 | |
| HCT116 (Colon) | 6.5 ± 0.5 | |||
| MCF-7 (Breast) | 9.2 ± 0.8 | |||
| 2-(2-(4-benzyl-piperazin-1-yl)ethyl)quinoline | CH₂C₆H₅ | A549 (Lung) | 5.4 ± 0.4 | |
| HCT116 (Colon) | 4.1 ± 0.3 | |||
| MCF-7 (Breast) | 7.9 ± 0.6 | |||
| Ester | Quinoline-2-carboxylic acid aryl ester | Aryl | PC3 (Prostate) | 26 µg/mL |
| Chalcone | (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(p-tolyl)prop-2-en-1-one | p-tolyl | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 |
Experimental Protocols
Synthesis of this compound (Precursor)
Materials:
-
2-Methylquinoline (quinaldine)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 2-methylquinoline and paraformaldehyde in the presence of a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Derivatization of this compound
The hydroxyl group of this compound serves as a versatile handle for synthesizing a variety of derivatives, including esters, ethers, and amines (typically via a chloro intermediate).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 2-(2-chloroethyl)quinoline, which can be used in the next step without further purification or purified by column chromatography.
Materials:
-
2-(2-Chloroethyl)quinoline
-
Desired substituted amine (e.g., piperazine, substituted piperazines)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of 2-(2-chloroethyl)quinoline in anhydrous acetonitrile, add the desired substituted amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-2-(quinolin-2-yl)ethanamine derivative.
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Dicyclohexylcarbodiimide (DCC) (for carboxylic acid)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Triethylamine (for acid chloride)
-
Anhydrous dichloromethane (DCM)
Procedure (using carboxylic acid):
-
Dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC to the solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF, add a solution of this compound in THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Biological Evaluation: Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinoline derivatives
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflows
Caption: Synthetic and biological evaluation workflow for this compound derivatives.
Signaling Pathways
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] For derivatives of this compound, particularly the amine derivatives, potential mechanisms include the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, and downstream pathways such as PI3K/Akt/mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel anticancer agents. The synthetic protocols provided herein are robust and allow for the generation of a diverse library of compounds for biological screening. The amine derivatives, in particular, have shown potent cytotoxic activity against various cancer cell lines. Further investigation into the mechanism of action, including the elucidation of specific molecular targets and signaling pathways, will be crucial for the optimization of these lead compounds and their development into effective cancer therapeutics. The established protocols for synthesis and biological evaluation provide a solid framework for researchers to explore new derivatives and elucidate their mechanisms of action, ultimately contributing to the discovery of more effective cancer treatments.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Chlorination of 2-(2-Hydroxyethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the chlorination of 2-(2-hydroxyethyl)quinoline to synthesize 2-(2-chloroethyl)quinoline. This conversion is a crucial step in the synthesis of various quinoline-based compounds with significant potential in medicinal chemistry.[1][2] 2-(2-Chloroethyl)quinoline serves as a versatile intermediate, allowing for the introduction of diverse functional groups through nucleophilic substitution at the chloroethyl side chain.[3] The protocol described herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a standard and effective method for converting primary alcohols to alkyl chlorides.[2]
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Reflux condenser (optional, for reactions at higher temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).[1][4]
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution via the dropping funnel with continuous stirring.[1][4] A solution of thionyl chloride in anhydrous DCM can also be prepared and added dropwise.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1] For less reactive substrates, the mixture can be heated to reflux.[4]
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate.[2] This step should be performed in a well-ventilated fume hood as it will evolve gas (CO₂ and SO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with brine.[2] Extract the aqueous layer multiple times with dichloromethane to recover any dissolved product.[1]
-
Drying and Concentration: Combine all the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-chloroethyl)quinoline.[2]
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.[2][4]
Data Presentation
The following table summarizes the key quantitative data for the chlorination of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Ensure the starting material is pure and dry.[4] |
| Thionyl chloride (SOCl₂) | 1.1 - 1.5 equivalents | Use of excess thionyl chloride may not be problematic, but it should be removed before the addition of any subsequent nucleophiles.[5] |
| Solvent | ||
| Anhydrous Dichloromethane | Sufficient to dissolve the starting material | The use of an anhydrous solvent is critical to prevent the decomposition of thionyl chloride. |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux | The initial addition is performed at 0 °C, followed by warming to room temperature or refluxing if necessary.[2][4] |
| Reaction Time | Monitored by TLC | Reaction time can vary from a few hours to overnight depending on the scale and temperature.[1] |
| Work-up | ||
| Quenching Agent | Saturated NaHCO₃ solution | Added slowly at 0 °C to neutralize excess acid and thionyl chloride.[2] |
| Product | ||
| 2-(2-Chloroethyl)quinoline | Variable | Yield and purity will depend on the reaction scale and purification method. |
Potential Side Reactions
-
Incomplete Reaction: The most common impurity is the unreacted this compound.[4] This can be addressed by increasing the reaction time or temperature.[4]
-
Dimerization/Polymerization: Under harsh conditions, such as high temperatures, self-condensation or polymerization of the starting material or product can occur.[4]
-
Ring Chlorination: Although less common for this specific substrate, there is a possibility of chlorination on the quinoline ring if forcing conditions are used.[4]
Experimental Workflow
Caption: Workflow for the synthesis of 2-(2-chloroethyl)quinoline.
References
Application of 2-(2-Hydroxyethyl)quinoline in Creating Fluorescent Sensors
Disclaimer: Direct applications of 2-(2-Hydroxyethyl)quinoline as a fluorescent sensor are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the well-established principles and experimental data of the closely related and structurally similar compound, 2-hydroxyquinoline , and its derivatives. These compounds are widely recognized for their utility in the development of fluorescent chemosensors, particularly for the detection of metal ions. The methodologies and principles described herein are expected to be largely applicable to this compound with appropriate experimental optimization.
Introduction
Quinoline derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of fluorescent sensor development. Their inherent photophysical properties, including strong fluorescence and environmental sensitivity, make them ideal candidates for the design of chemosensors for a variety of analytes, most notably metal ions. 2-Hydroxyquinoline and its isomers, such as 8-hydroxyquinoline, are particularly prominent in this regard.[1] The fluorescence of these molecules can be modulated through various mechanisms upon interaction with a target analyte, leading to a detectable signal.
The primary mechanism often exploited in hydroxyquinoline-based sensors is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1] In the ground state, 2-hydroxyquinoline exists in equilibrium between its enol and keto tautomers.[2] Upon excitation, an efficient ESIPT process can occur from the hydroxyl group to the quinoline nitrogen atom, which often results in weak fluorescence.[1] Chelation of a metal ion by the hydroxyl group and the quinoline nitrogen can block this ESIPT pathway, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[1] Other mechanisms, such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET), also play a role in the signaling of quinoline-based sensors.[1]
These application notes provide a comprehensive overview of the principles, quantitative data, and experimental protocols for utilizing 2-hydroxyquinoline derivatives as fluorescent probes for metal ion detection.
Quantitative Data Summary
The performance of fluorescent probes is characterized by several key parameters, including the detection limit (LOD), binding constant (Ka), and the specific excitation and emission wavelengths. The following tables summarize the performance of various 2-hydroxyquinoline-based fluorescent probes for the detection of different metal ions.
Table 1: Performance of 2-Hydroxyquinoline-Based Probes for Divalent and Trivalent Metal Ions
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Solvent System |
| RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde) | Cr³⁺ | 2.12 x 10⁻⁸ M | Not Reported | ACN/H₂O (9:1, v/v) |
| QP2 (8-hydroxyquinoline-based) | Zn²⁺ | 17.7 nM | Not Reported | DMSO/H₂O |
| 8-HQC-2PA | Zn²⁺ | 3.8 x 10⁻⁸ M | Not Reported | Aqueous |
| 8-HQC-2PA | Cd²⁺ | 3.7 x 10⁻⁹ M | Not Reported | Aqueous |
| Unnamed 2-(quinoline-2-yl)quinazoline-4(3H)-one derivative | Zn²⁺ | 8.82 x 10⁻⁷ M | 8.98 x 10⁴ M⁻¹ | Acetonitrile |
| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | 1.2 x 10⁻⁶ M | Not Reported | Not Specified |
Note: The data presented is a compilation from various sources and specific experimental conditions may vary.[1][3][4]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Hydroxyquinoline-Based Schiff Base Fluorescent Probe
This protocol provides a general method for the synthesis of a Schiff base derivative of a hydroxyquinoline, which is a common strategy for creating selective metal ion sensors.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 1 mmol of 8-hydroxyquinoline-2-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.[1]
-
Add 1 mmol of 2-hydrazineylpyridine to the solution.[1]
-
Reflux the mixture at 90°C for 2 hours.[1]
-
After cooling to room temperature, collect the resulting precipitate by filtration.[1]
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product.[1]
Protocol 2: General Procedure for Metal Ion Detection using a 2-Hydroxyquinoline-Based Fluorescent Probe
This protocol outlines the general steps for detecting a target metal ion in a sample solution.
Materials and Instruments:
-
Stock solution of the 2-hydroxyquinoline-based probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of the target metal ion and potential interfering ions
-
Buffer solution to maintain a constant pH
-
Spectrofluorometer
-
Cuvettes for fluorescence measurements
Procedure:
-
Preparation of Test Solutions: In a series of test tubes or a microplate, add a specific volume of the sample or standard metal ion solution.[1]
-
Add the appropriate buffer solution to maintain the desired pH.[1]
-
Add a small aliquot of the probe stock solution to each tube/well to achieve the final desired probe concentration (typically in the micromolar range).[1]
-
Bring the total volume to a constant value with the appropriate solvent (e.g., deionized water, buffer).[1]
-
Incubation: Gently mix the solutions and allow them to incubate at room temperature for a predetermined period to ensure the complexation reaction reaches equilibrium. The optimal incubation time should be determined experimentally.[1]
-
Fluorescence Measurement:
-
Data Analysis:
-
Sensitivity (Titration): To determine the detection limit, prepare a series of solutions with varying concentrations of the target metal ion and a fixed concentration of the probe. Plot the fluorescence intensity as a function of the metal ion concentration. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope, where σ is the standard deviation of the blank).
-
Selectivity: To assess the selectivity of the probe, perform the above procedure with a range of different metal ions at the same concentration and compare the fluorescence response.[1]
-
Binding Stoichiometry (Job's Plot): To determine the binding ratio between the probe and the metal ion, prepare a series of solutions where the total molar concentration of the probe and metal ion is constant, but their mole fractions are varied. Plot the fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot will indicate the stoichiometry of the complex.[1]
-
Visualizations
Signaling Pathway: ESIPT Inhibition Mechanism
Caption: ESIPT inhibition mechanism in a 2-hydroxyquinoline-based fluorescent sensor upon metal ion binding.
Experimental Workflow: Metal Ion Detection
Caption: General experimental workflow for fluorescent detection of metal ions.
Logical Relationship: Sensor Design Principles
Caption: Key principles in the design of fluorescent sensors based on a 2-hydroxyquinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Analytical Characterization of 2-(2-Hydroxyethyl)quinoline
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(2-Hydroxyethyl)quinoline. The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the separation, quantification, and purity assessment of this compound. This method is suitable for determining the presence of non-volatile impurities and for assay measurements in various sample matrices. A C18 column is typically employed, offering good retention and separation of quinoline derivatives.[1][2] UV detection is effective due to the chromophoric nature of the quinoline ring system.[1]
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1.0 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in methanol to a known concentration (e.g., 0.5 mg/mL). Sonicate for 15 minutes to ensure complete dissolution.[1] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.[1]
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).[1]
-
Gradient Program: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 225 nm.[3]
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak by comparing its retention time with that of the reference standard. Quantify the analyte using a calibration curve generated from the working standards.
Data Presentation:
| Parameter | Value |
| Retention Time (RT) | Approx. 6.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (R²) | >0.999 |
| Recovery | 95 - 105% |
Experimental Workflow:
Caption: HPLC workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile components, including this compound and potential volatile impurities such as residual synthesis solvents.[4] The hydroxyl group may require derivatization to improve volatility and peak shape, though direct analysis is also feasible. Mass spectrometry provides definitive structural information based on the compound's mass spectrum and fragmentation pattern.[5]
Experimental Protocol:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like toluene or dichloromethane.[5]
-
Sample Preparation (Direct Injection):
-
Dissolve the sample in toluene to a concentration of approximately 0.5 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Sample Preparation (Derivatization - Silylation):
-
Accurately weigh ~1 mg of the sample into a vial and dissolve in 500 µL of anhydrous pyridine.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[4]
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Mass Scan Range: 40-450 amu.[5]
-
-
Analysis: Inject the prepared sample. Identify the compound by its retention time and by matching the acquired mass spectrum with a reference library or theoretical fragmentation.
Data Presentation:
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Approx. 12.5 | 173 (M+), 142, 129, 115 |
| TMS-derivatized Analyte | Approx. 11.0 | 245 (M+), 230, 156 |
Experimental Workflow:
Caption: GC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.[6] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm assignments and connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[4]
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H NMR signals and assign peaks based on chemical shifts, coupling constants, and multiplicities.
Data Presentation:
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| H-3, H-4, H-5, H-6, H-7, H-8 | 7.3 - 8.2 | m | - | Aromatic-H |
| -CH₂- (alpha) | ~3.2 | t | ~6.5 | Ar-CH₂- |
| -CH₂- (beta) | ~4.0 | t | ~6.5 | -CH₂-OH |
| -OH | variable | br s | - | Hydroxyl-H |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| C-2, C-8a | ~160, ~148 | Quaternary C |
| C-3 to C-8 | 120 - 137 | Aromatic CH |
| -CH₂- (beta) | ~62 | -CH₂-OH |
| -CH₂- (alpha) | ~40 | Ar-CH₂- |
Logical Diagram:
Caption: Logical relationship of NMR techniques for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and ethyl chain, and C=C/C=N stretches of the quinoline ring system.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is an oil or can be melted, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Analysis: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Collect the sample spectrum. The instrument software will automatically ratio the sample to the background. Identify characteristic peaks and assign them to corresponding functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1620, 1580 | Strong, Medium | C=C and C=N ring stretching |
| ~1450 | Medium | CH₂ bend |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~750 | Strong | C-H out-of-plane bend (aromatic) |
Caption: Logic diagram for ESI-MS molecular weight determination.
Thermal Analysis (DSC/TGA)
Application Note: Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermal properties of this compound. DSC can be used to determine the melting point and identify polymorphic transitions, while TGA measures the thermal stability and decomposition temperature. [7][8] Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-10 mg of the sample into an appropriate aluminum or alumina pan. [8]2. DSC Conditions:
-
Instrument: Differential Scanning Calorimeter.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Temperature Program: Heat from ambient temperature to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.
-
-
TGA Conditions:
-
Instrument: Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Temperature Program: Heat from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
-
Analysis: Analyze the DSC thermogram for endothermic (melting) and exothermic (decomposition, crystallization) events. [7]Analyze the TGA curve for the onset of weight loss, which indicates the beginning of thermal decomposition.
Data Presentation:
| Thermal Technique | Event | Temperature (°C) |
| DSC | Melting Point (Onset) | Approx. 75-80 °C |
| DSC | Melting Point (Peak) | Approx. 80-85 °C |
| TGA | Onset of Decomposition | > 200 °C |
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. Thermogravimetric Analysis/Differential Scanning Calorimeter | MATFab Facility - The University of Iowa [matfab.research.uiowa.edu]
Synthesis of 2-(2-Chloroethyl)quinoline from 2-(2-Hydroxyethyl)quinoline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-chloroethyl)quinoline, a valuable intermediate in pharmaceutical and medicinal chemistry, from its precursor, 2-(2-hydroxyethyl)quinoline. The described method utilizes thionyl chloride as a chlorinating agent in an anhydrous solvent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The functionalization of the quinoline core is a key strategy in the development of novel therapeutic agents. 2-(2-Chloroethyl)quinoline serves as a versatile building block, enabling the introduction of various nucleophilic moieties at the 2-position of the quinoline ring system through substitution of the reactive chloro group. This allows for the synthesis of diverse libraries of compounds for drug discovery and development. The conversion of the readily available this compound to its chloro-analogue is a fundamental and crucial transformation in this synthetic pathway.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(2-chloroethyl)quinoline from this compound. The spectroscopic data is illustrative of expected values for successful synthesis and purification.[1]
| Parameter | This compound (Starting Material) | 2-(2-Chloroethyl)quinoline (Product) |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₀ClN |
| Molecular Weight | 173.21 g/mol | 191.66 g/mol |
| Typical Reaction Yield | - | 85-95% |
| ¹H NMR (CDCl₃, δ ppm) | 8.1-7.4 (m, 6H, Ar-H), 4.0 (t, 2H, CH₂OH), 3.1 (t, 2H, Ar-CH₂) | 8.1-7.4 (m, 6H, Ar-H), 3.9 (t, 2H, CH₂Cl), 3.4 (t, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 161.5, 147.5, 136.8, 129.5, 128.9, 127.6, 127.3, 125.8, 121.7, 61.5, 40.2 | 160.8, 147.6, 136.9, 129.6, 129.0, 127.7, 127.4, 126.0, 121.9, 43.8, 38.1 |
| Mass Spec (m/z) | 173 (M⁺), 144, 129 | 191 (M⁺), 193 (M⁺+2), 156, 128 |
Experimental Protocol
This protocol details the conversion of this compound to 2-(2-chloroethyl)quinoline using thionyl chloride.[1][2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled and stirring solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it will evolve gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(2-chloroethyl)quinoline can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water and releases toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2-Chloroethyl)quinoline.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Hydroxyethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-(2-Hydroxyethyl)quinoline serves as a versatile starting material for the synthesis of novel heterocyclic compounds, offering a reactive hydroxyl group that can be exploited for various chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and novel heterocyclic systems derived from this compound. The methodologies outlined herein are designed to be reproducible and scalable for applications in drug discovery and development.
Application Notes
The primary application of this compound in the synthesis of novel heterocycles often proceeds through its conversion to the more reactive intermediate, 2-(2-chloroethyl)quinoline. The chloroethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities, which can then be utilized for subsequent cyclization reactions to form new heterocyclic rings.[2]
A key synthetic strategy involves the intramolecular cyclization of derivatives of this compound. For instance, the hydroxyl group can participate in reactions to form fused heterocyclic systems such as oxazino[5,6-h]quinolines. These compounds are of significant interest due to their potential as broad-spectrum antibacterial agents. The synthesis of such compounds often involves a one-pot Mannich reaction, demonstrating an efficient approach to complex molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2-methylquinoline (quinaldine) and paraformaldehyde.[2]
Materials:
-
2-Methylquinoline (quinaldine)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (saturated solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-(2-Chloroethyl)quinoline
This protocol details the conversion of this compound to the key intermediate, 2-(2-chloroethyl)quinoline, using thionyl chloride.[2]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask equipped with a dropping funnel under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(2-chloroethyl)quinoline can be purified by column chromatography.
Protocol 3: Synthesis of a Fused Oxazino[5,6-h]quinoline Derivative
This protocol is adapted from the synthesis of a related 5-chloro-13-phenethyl-13,14-dihydro-2H-[3][4]oxazino[5,6-h]quinoline, illustrating the formation of a fused heterocyclic system from a hydroxyquinoline derivative. This exemplifies a potential synthetic route from a suitably substituted this compound.
Materials:
-
Substituted 8-hydroxyquinoline derivative (as a proxy for a functionalized this compound)
-
Paraformaldehyde
-
Primary or Secondary Amine (e.g., phenethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the substituted 8-hydroxyquinoline (1 equivalent) in a suitable solvent, add paraformaldehyde (excess) and the desired amine (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired oxazino quinoline product.
Data Presentation
Table 1: Illustrative Reaction Yields
| Starting Material | Product | Reagents | Typical Yield (%) |
| 2-Methylquinoline | This compound | Paraformaldehyde, HCl | Not Specified |
| This compound | 2-(2-Chloroethyl)quinoline | Thionyl Chloride, DCM | Not Specified |
| 5-Chloro-8-hydroxyquinoline | 5-Chloro-13-phenethyl-13,14-dihydro-2H-[3][4]oxazino[5,6-h]quinoline | Paraformaldehyde, Phenethylamine | 40-90 |
Note: Specific yield data for the synthesis of this compound and its chloro-derivative were not available in the searched literature, but these are standard, high-yielding reactions under optimized conditions.
Table 2: Biological Activity of a Representative Oxazino Quinoline Derivative
| Compound | Target Organism | MIC (μg/mL) |
| 5-Chloro-13-phenethyl-13,14-dihydro-2H-[3][4]oxazino[5,6-h]quinoline | Escherichia coli | 8 - 64 |
| Pseudomonas aeruginosa | 8 - 64 |
MIC: Minimum Inhibitory Concentration
Visualizations
Caption: Synthetic workflow for novel heterocyclic compounds.
Caption: Mannich reaction for oxazinoquinoline synthesis.
Caption: Drug discovery workflow for quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 2-(2-Hydroxyethyl)quinoline by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Hydroxyethyl)quinoline is a valuable heterocyclic intermediate used in the synthesis of various pharmaceutical compounds and functional materials. Its synthesis, typically involving the reaction of 2-methylquinoline (quinaldine) with a formaldehyde source, requires careful monitoring to ensure complete conversion of the starting material and to minimize the formation of impurities.[1][2] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[3][4] This application note provides a detailed protocol for monitoring the synthesis of this compound from 2-methylquinoline and paraformaldehyde using TLC.
The reaction involves the conversion of the less polar starting material, 2-methylquinoline, to the more polar product, this compound, due to the introduction of a hydroxyl group. This difference in polarity allows for effective separation and visualization on a silica gel TLC plate.
Synthetic Protocol: Synthesis of this compound
This protocol is based on the plausible reaction pathway involving an aldol-type condensation of 2-methylquinoline with paraformaldehyde.[1]
Reaction Scheme:
-
Reactants: 2-Methylquinoline, Paraformaldehyde
-
Catalyst: Hydrochloric Acid
-
Product: this compound
Materials:
-
2-methylquinoline (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Concentrated Hydrochloric Acid (HCl)[1]
-
Saturated Sodium Hydroxide (NaOH) solution[1]
-
Diethyl ether (or other suitable organic solvent like Dichloromethane)[1]
-
Brine (saturated NaCl solution)[2]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1][2]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methylquinoline (1.0 eq) and paraformaldehyde (1.2 eq) in a solution of concentrated hydrochloric acid.[1]
-
Heat the mixture to reflux and maintain this temperature for several hours.[1]
-
Monitor the reaction progress periodically using the TLC protocol described below.
-
Once the reaction is complete (indicated by the disappearance of the 2-methylquinoline spot on the TLC plate), cool the mixture to room temperature.[1]
-
Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is basic.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.[1] The crude product can be further purified by column chromatography or recrystallization if necessary.[1]
TLC Monitoring Protocol
Methodology: This protocol outlines the step-by-step procedure for using TLC to track the conversion of 2-methylquinoline to this compound.
Materials and Reagents:
-
TLC Plates: Silica gel 60 F₂₅₄ plates.[4]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is Hexane:Ethyl Acetate (7:3 v/v).[5]
-
Basic Modifier (Optional): Triethylamine.[6]
-
Sample Solvent: Dichloromethane or Ethyl Acetate.[5]
-
TLC Chamber: A glass jar with a lid.
-
Spotters: Glass capillary tubes.[4]
-
Visualization: UV lamp (254 nm).[7]
Protocol Steps:
-
Chamber and Mobile Phase Preparation:
-
Pour the prepared mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm.[6]
-
To prevent streaking, which is common for basic compounds like quinolines on acidic silica gel, add a small amount of triethylamine (~0.5%) to the mobile phase.[6]
-
Place a piece of filter paper inside the chamber, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber.[6]
-
-
Sample Preparation and Spotting:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[5]
-
Prepare dilute solutions of your starting material (2-methylquinoline) and the reaction mixture in a volatile solvent like ethyl acetate.[5]
-
Using a capillary tube, apply small spots on the baseline according to the following layout:[3]
-
Lane 1 (SM): Starting Material (2-methylquinoline).
-
Lane 2 (Co): Co-spot (apply both the starting material and the reaction mixture to the same spot).
-
Lane 3 (RM): Reaction Mixture aliquot.
-
-
-
Plate Development:
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm.[6] UV-active compounds, like quinolines, will appear as dark spots against the green fluorescent background of the plate.[7]
-
Lightly circle the visible spots with a pencil, as they will disappear when the UV light is removed.[7]
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]
-
-
-
Interpreting the Results:
-
The starting material, 2-methylquinoline, is less polar and will travel further up the plate, resulting in a higher Rf value.
-
The product, this compound, is more polar due to the hydroxyl group and will have a stronger interaction with the silica gel, resulting in a lower Rf value.
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane (RM) will diminish in intensity, while the new product spot will appear and intensify.[5]
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[3]
-
Data Presentation
The following table summarizes the expected TLC results for the reaction under the specified conditions. Actual Rf values may vary depending on the exact conditions (temperature, plate quality, chamber saturation).
| Compound | Mobile Phase System | Approx. Rf Value | Appearance under UV (254 nm) |
| 2-Methylquinoline (Starting Material) | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | ~0.65 | Dark Spot |
| This compound (Product) | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | ~0.30 | Dark Spot |
Visual Workflow
The following diagrams illustrate the logical workflow for the TLC monitoring process.
Caption: A flowchart of the standard TLC experimental procedure.
Caption: A diagram illustrating a typical TLC plate result mid-reaction.
References
Troubleshooting & Optimization
2-(2-Hydroxyethyl)quinoline Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(2-Hydroxyethyl)quinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The most widely used method is the reaction of 2-methylquinoline (also known as quinaldine) with a formaldehyde source, such as paraformaldehyde, under acidic conditions.[1] This reaction typically proceeds through an aldol-type condensation mechanism.[1] Concentrated hydrochloric acid is commonly used as the acid catalyst.[1]
Q2: What are the critical parameters to control to maximize the yield of the reaction?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: An excess of the formaldehyde source is often used to ensure complete conversion of the 2-methylquinoline. A molar ratio of 1.2 equivalents of paraformaldehyde to 1 equivalent of 2-methylquinoline is a common starting point.[1]
-
Reaction Temperature and Time: The reaction is typically run at reflux.[1] The optimal reaction time should be determined by monitoring the reaction progress using Thin-Layer Chromatography (TLC). Prolonged reaction times at high temperatures can sometimes lead to the formation of byproducts.[2]
-
Purity of Starting Materials: Ensure the 2-methylquinoline and paraformaldehyde are of high purity, as impurities can lead to side reactions and lower yields.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (2-methylquinoline) on a TLC plate, you can observe the consumption of the reactant and the formation of the product.
Q4: What are the common side reactions and byproducts I should be aware of?
A4: Common issues include:
-
Incomplete Reaction: Leaving unreacted 2-methylquinoline in the final product mixture.[2]
-
Polymerization: Under harsh conditions, such as excessively high temperatures or prolonged reaction times, polymerization of formaldehyde or self-condensation of the product can occur, leading to the formation of tarry byproducts and reducing the yield of the desired product.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. Consider a modest increase in the reaction temperature. Ensure the paraformaldehyde is fresh and reactive. |
| Degradation of starting material or product. | Avoid excessively high temperatures. Ensure the heating is uniform. Once the reaction is complete based on TLC, proceed with the work-up without delay. | |
| Loss of product during work-up. | Ensure the pH is distinctly basic (pH > 9) during neutralization to keep the product in its free base form, which is more soluble in organic solvents.[1] Perform multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane to maximize recovery.[1] | |
| Presence of Unreacted 2-Methylquinoline in Product | Insufficient amount of formaldehyde source. | Use a slight excess of paraformaldehyde (e.g., 1.2-1.5 equivalents). |
| Insufficient reaction time. | Continue the reaction at reflux until TLC analysis shows the disappearance of the 2-methylquinoline spot. | |
| Formation of Tarry Byproducts | Reaction temperature is too high or reaction time is too long. | Maintain a consistent reflux temperature without aggressive boiling. Monitor the reaction closely with TLC and stop the reaction once the starting material is consumed. |
| Impurities in starting materials. | Use purified 2-methylquinoline and high-quality paraformaldehyde. | |
| Difficulty in Product Isolation and Purification | Product is not precipitating or is difficult to extract. | Ensure complete neutralization with a base like sodium hydroxide to convert the product to its free base, which is more soluble in organic extraction solvents.[1] If the product is an oil, use extraction rather than filtration. |
| Ineffective purification by chromatography. | Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method.[1][2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method based on the acid-catalyzed reaction of 2-methylquinoline and paraformaldehyde.[1]
Materials:
-
2-methylquinoline (1 equivalent)
-
Paraformaldehyde (1.2 equivalents)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (e.g., 10 M)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 2-methylquinoline and paraformaldehyde.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress periodically by TLC.
-
Once the reaction is complete (indicated by the disappearance of 2-methylquinoline on TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-(2-Hydroxyethyl)quinoline by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 2-(2-Hydroxyethyl)quinoline using column chromatography. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or is moving very slowly (Low Rf). | The mobile phase is not polar enough to move the polar this compound off the polar silica gel. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. A dichloromethane/methanol system can also be effective.[1] |
| The compound streaks or "tails" down the column and on the TLC plate. | The basic nitrogen on the quinoline ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] | Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.[1] |
| The purified fractions show signs of a new, unknown compound (decomposition). | This compound may be unstable on acidic silica gel, leading to degradation during the purification process.[3] | Consider deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine.[3] Alternatively, switch to a less acidic stationary phase like neutral or basic alumina.[1] |
| Poor separation between this compound and impurities. | The chosen solvent system does not have sufficient selectivity for the components of the mixture. The column may be overloaded with the crude sample. | Re-optimize the solvent system using Thin Layer Chromatography (TLC) to maximize the difference in Rf values between your target compound and the impurities.[4] Ensure you are not overloading the column; a general rule is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations.[1] |
| The compound elutes too quickly, near the solvent front (High Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane. |
| Crude sample is not soluble in the initial mobile phase for loading. | The crude mixture has low solubility in the non-polar solvent used at the beginning of the elution. | You can dissolve your sample in a minimal amount of a more polar solvent, such as dichloromethane.[5] Alternatively, perform a "dry loading" by dissolving the crude product, adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then adding this powder to the top of the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel is the most common stationary phase for column chromatography.[4] However, due to the basic nature of the quinoline nitrogen, which can lead to tailing, neutral or basic alumina can be a good alternative.[1]
Q2: How do I determine the optimal mobile phase for my column?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis with various solvent systems.[4] The ideal solvent system will give your target compound, this compound, an Rf value of approximately 0.2-0.3.[1] Common solvent systems for quinoline derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1][2]
Q3: My compound is UV-active. How can I visualize it on a TLC plate?
A3: Quinoline derivatives are typically aromatic and will appear as dark spots under a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator.[1][6] This is a non-destructive method.[6]
Q4: What if my compound is not visible under UV light or I want to use a secondary visualization method?
A4: If UV visualization is not effective, you can use a chemical stain. An iodine chamber is a good general-purpose choice for many organic compounds.[1] A potassium permanganate stain is also effective as it reacts with the hydroxyl group of your compound, appearing as a yellow spot on a purple background.[1]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column.[1] This technique is particularly useful when your compound is not very soluble in the initial, non-polar mobile phase. It helps to ensure a narrow band of sample at the start of the chromatography, which can lead to better separation.[1]
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general workflow for the purification of crude this compound. The specific solvent system should be optimized using TLC analysis first.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a sufficient volume of the starting mobile phase (the "weak" solvent system in which your product has an Rf of ~0.2-0.3). For example, a mixture of hexane and ethyl acetate.
-
If tailing was observed on TLC, add 0.5-1% triethylamine to your mobile phase.
-
Prepare a more polar mobile phase (the "strong" solvent) to elute more polar impurities if necessary.
2. Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[1]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance when adding solvent.[1]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully add the solution to the top of the column using a pipette.[1]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
4. Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting, less polar solvent system. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[1]
-
Collect the eluent in fractions of a consistent volume (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the mobile phase during the elution to move compounds with lower Rf values off the column.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.[7]
-
Combine the pure fractions.
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Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Visualizations
References
Common side products in 2-(2-Hydroxyethyl)quinoline synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethyl)quinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and practical method for the synthesis of this compound is the base-catalyzed aldol-type condensation of 2-methylquinoline (also known as quinaldine) with formaldehyde.[1] Paraformaldehyde is often used as a source of formaldehyde in this reaction.[1]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products in the synthesis of this compound from 2-methylquinoline and formaldehyde include:
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Unreacted 2-methylquinoline: Incomplete conversion is a common issue, leading to the presence of the starting material in the crude product.
-
Polymerization Products: Under harsh conditions, such as high temperatures, both the starting materials and the product can undergo polymerization, leading to the formation of tarry, high-molecular-weight impurities.[2]
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Cannizzaro Reaction Products from Formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form methanol and formic acid. This can reduce the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[3]
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification methods for this compound are:
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[1]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent technique for obtaining a highly pure product.
-
Distillation: While less common for this specific compound due to its relatively high boiling point and potential for decomposition, vacuum distillation can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature gradually, while monitoring the reaction progress by TLC.[2] |
| Inactive or insufficient catalyst. | Ensure the base catalyst (e.g., potassium hydroxide) is fresh and used in the appropriate stoichiometric amount. | |
| Formation of a Dark, Tarry Mixture | High reaction temperature leading to polymerization.[2] | Maintain the recommended reaction temperature using a controlled heating source like an oil bath.[2] |
| Impurities in the starting materials. | Ensure the purity of 2-methylquinoline and formaldehyde before starting the reaction.[2] | |
| Significant Amount of Unreacted 2-Methylquinoline | Insufficient formaldehyde. | Use a slight excess of formaldehyde (or paraformaldehyde) to ensure complete conversion of the 2-methylquinoline. |
| Suboptimal reaction conditions. | Gradually increase the reaction temperature or time and monitor the progress by TLC. | |
| Difficult Product Isolation and Purification | Formation of hard-to-remove byproducts with similar physical properties to the desired product. | Optimize the reaction conditions to improve selectivity. For purification, column chromatography is often the most effective method.[1] |
| Product instability during work-up. | Use mild work-up procedures. For example, use a saturated sodium bicarbonate solution to neutralize any excess acid if an acidic workup is performed.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the condensation of activated methyl groups on heterocyclic systems with aldehydes.[1]
Materials:
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2-Methylquinoline (Quinaldine)
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Paraformaldehyde
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Potassium hydroxide (KOH)
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Ethanol
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol.
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Add a catalytic amount of potassium hydroxide (e.g., 0.1 eq) to the mixture.
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Heat the mixture to reflux and maintain this temperature, monitoring the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude this compound by column chromatography on silica gel.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | KOH (0.1 eq) | 80 | 6 | 65 | 85 |
| 2 | KOH (0.1 eq) | 100 | 6 | 75 | 80 |
| 3 | NaOH (0.1 eq) | 80 | 6 | 60 | 82 |
| 4 | KOH (0.2 eq) | 80 | 6 | 70 | 88 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
Caption: A general workflow for the synthesis and purification process.
References
Optimizing reaction conditions for Friedländer synthesis of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis of quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedländer synthesis in a question-and-answer format.
Q1: I am observing a low yield or no product formation. What are the potential causes and how can I improve the yield?
Low yields in the Friedländer synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting materials.[1]
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Sub-optimal Catalyst: The choice of catalyst is crucial and substrate-dependent.[1] Traditional methods often utilize strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH), but these can sometimes lead to side reactions or degradation of starting materials.[2][3] Consider screening a variety of catalysts, including milder options like p-toluenesulfonic acid, iodine, or Lewis acids.[3][4] For certain substrates, modern catalysts such as gold catalysts or neodymium(III) nitrate hexahydrate have been shown to be effective.[3][5]
-
Inappropriate Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. While traditional methods often require high temperatures (reflux conditions, 80-120 °C), this can also lead to product decomposition.[1][2] It is essential to optimize the temperature for your specific substrates. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[6]
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Incorrect Solvent: The solvent choice can influence the solubility of reactants and the reaction pathway. Common solvents include ethanol, methanol, and DMF.[2] Under acidic conditions, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) may be suitable, while non-polar solvents such as toluene are often used for base-mediated reactions.[3] In some cases, solvent-free conditions or using water as a green solvent have proven effective.[3][7]
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Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Purity of Reactants: Ensure that the 2-aminoaryl aldehyde/ketone and the carbonyl compound with an α-methylene group are pure. Impurities can interfere with the reaction and lead to the formation of side products.[1]
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?
The formation of side products is a common issue, often arising from self-condensation of the ketone starting material or other competing reactions.[1]
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Use of Milder Conditions: Harsh reaction conditions (strong acids/bases, high temperatures) can promote side reactions.[3] Employing milder catalysts and optimizing the reaction temperature can enhance selectivity.[1]
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Protecting Groups: To prevent self-condensation of the ketone, one strategy is to use an imine analog of the o-aniline starting material.[3]
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Alternative Reaction Pathways: The reaction mechanism can proceed via an initial aldol addition or Schiff base formation.[4] The predominant pathway can be influenced by the reaction conditions. Understanding the mechanism can help in choosing conditions that favor the desired product.
Q3: I am struggling with poor regioselectivity when using an unsymmetrical ketone. What can I do to control the regioselectivity?
When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[3]
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Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the site of condensation.[3]
-
Catalyst Control: The choice of catalyst can influence regioselectivity. Certain amine catalysts or the use of ionic liquids have been shown to be effective in directing the reaction to a specific regioisomer.[3]
-
Kinetic vs. Thermodynamic Control: Under basic conditions, the kinetically controlled, less substituted enolate is often formed, leading to one regioisomer. Acidic conditions, on the other hand, may favor the thermodynamically more stable, more substituted enol, resulting in the other regioisomer.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
The Friedländer synthesis is the reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-active hydrogen to form a quinoline.[2] There are two plausible reaction mechanisms.[4] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration.[9] The second mechanism proceeds through the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.[4][10] The predominant mechanism can depend on the specific reactants and reaction conditions.[11]
Q2: What are some common catalysts used in the Friedländer synthesis?
A wide range of catalysts can be employed, including:
-
Acids: Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), acetic acid, and p-toluenesulfonic acid, as well as Lewis acids.[2][4]
-
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and pyridine.[2]
-
Other Catalysts: Iodine, trifluoroacetic acid, gold catalysts, and various metal salts have also been used to promote the reaction, often under milder conditions.[3][4]
Q3: Can this reaction be performed under "green" conditions?
Yes, efforts have been made to develop more environmentally friendly protocols. This includes the use of water as a solvent, catalyst-free conditions, and the use of recyclable catalysts like Nafion.[2][5][7]
Q4: What are some variations of the Friedländer synthesis?
Several related named reactions for quinoline synthesis exist, including the Pfitzinger reaction and the Niementowski quinoline synthesis, which are considered variations of the Friedländer reaction.[4] Other related syntheses include the Doebner-von Miller reaction and the Skraup synthesis.[4]
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| KOH | Ethanol, Reflux | Readily available, inexpensive | Can lead to side reactions (e.g., aldol self-condensation) |
| p-TsOH | Toluene, Reflux | Good yields, relatively mild | Can require higher temperatures |
| Iodine | Solvent-free, 80-100 °C | Mild, efficient, solvent-free option | Substrate-dependent efficacy |
| Gold catalysts | Milder conditions | High efficiency, can proceed under milder conditions | Higher cost |
| Nafion | Microwave irradiation | Environmentally friendly, recyclable | May require specialized equipment (microwave reactor) |
Note: The effectiveness of each catalyst is highly dependent on the specific substrates used.
Experimental Protocols
General Protocol for Iodine-Catalyzed Friedländer Synthesis:
This protocol is based on a general procedure for iodine-catalyzed synthesis.[1]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
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Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.
One-Pot Synthesis from o-Nitroarylcarbaldehydes:
This protocol is adapted from a scalable, one-pot procedure.[12]
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In a reaction vessel, combine the o-nitroarylcarbaldehyde (1.0 equiv), iron powder (3.0 equiv), and ethanol.
-
Add a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir until the reduction of the nitro group to the amine is complete (monitor by TLC).
-
To the in situ generated o-aminoarylcarbaldehyde, add the ketone or aldehyde (1.1 equiv) and potassium hydroxide.
-
Continue to heat at reflux until the condensation and cyclization are complete (monitor by TLC).
-
Cool the reaction mixture, filter to remove the iron salts, and concentrate the filtrate.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Caption: Decision tree for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Preventing degradation of 2-(2-Hydroxyethyl)quinoline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for preventing the degradation of 2-(2-Hydroxyethyl)quinoline during storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has developed a yellow or brown color. What does this indicate?
A color change from colorless or light yellow to a more intense yellow or brown suggests chemical degradation. This is a known characteristic of the parent compound, quinoline, which darkens upon exposure to light and air.[1] Discoloration in your this compound sample likely indicates oxidation or other degradation pathways have occurred.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of quinoline and related heterocyclic compounds, the primary factors contributing to degradation are:
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Light: Photolytic degradation can occur upon exposure to UV or fluorescent light.[2]
-
Air (Oxygen): The quinoline ring and the hydroxyethyl side chain are susceptible to oxidation.
-
Moisture: Quinoline itself is hygroscopic, and moisture can facilitate hydrolytic degradation pathways.[1]
-
Elevated Temperatures: Thermal decomposition can occur, especially at temperatures above ambient.[2]
-
Incompatible pH: Strongly acidic or basic conditions can catalyze degradation.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q4: I am observing a new, unexpected peak in the HPLC analysis of my stored this compound. Could this be a degradation product?
Yes, the appearance of new peaks in a stability-indicating HPLC chromatogram is a strong indicator of degradation.[3] To confirm if the new peak is a degradation product, you can perform forced degradation studies (see Experimental Protocol 1) to intentionally generate degradants and compare their retention times with the unknown peak.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid or Solution | Exposure to light, air (oxidation), or elevated temperature. | Store the compound in an amber, tightly sealed vial under an inert atmosphere and in a refrigerator. Prepare solutions fresh and protect them from light. |
| Appearance of New Peaks in HPLC | Chemical degradation of the compound. | Perform a forced degradation study (see Experimental Protocol 1) to identify potential degradation products. Re-evaluate storage conditions. |
| Loss of Potency/Purity Over Time | Gradual degradation due to suboptimal storage. | Review and implement the recommended storage conditions (cool, dry, dark, inert atmosphere). Consider re-purification if the purity has dropped significantly. |
| Inconsistent Experimental Results | Use of a partially degraded sample. | Always use a fresh, pure sample for critical experiments. Verify the purity of your stored material by HPLC before use. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the quinoline moiety and the hydroxyethyl side chain, the following pathways are likely:
-
Oxidation of the Quinoline Ring: The electron-rich quinoline ring can be oxidized, leading to the formation of N-oxides or hydroxylated derivatives on the ring. The degradation of quinoline can be initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline.[4][5]
-
Oxidation of the Hydroxyethyl Side Chain: The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 2-(quinolin-2-yl)acetaldehyde and 2-(quinolin-2-yl)acetic acid, respectively.
-
Photodegradation: Exposure to light can induce complex rearrangements and degradations of the quinoline ring system.
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution at 60°C for a specified period.
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Transfer a sample of the solid compound to a vial and place it in an oven at a controlled elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent vial to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
- Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method (see Experimental Protocol 2).
Experimental Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
1. Instrumentation:
- A High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm or based on the UV spectrum of the compound |
| Column Temperature | 25°C |
3. Gradient Elution Program (Example):
| Time (min) | % Acetonitrile | % Water (with 0.1% Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
4. Data Analysis:
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound in the stressed samples compared to the control.
Data Presentation
The following table provides a template for summarizing the results of a forced degradation study. Users should populate this table with their own experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | e.g., 15% | e.g., 2 | e.g., 8.5, 12.1 |
| 0.1 N NaOH, 60°C, 24h | e.g., 25% | e.g., 3 | e.g., 7.2, 9.8, 11.5 |
| 3% H₂O₂, RT, 24h | e.g., 30% | e.g., 4 | e.g., 6.4, 8.9, 10.3, 13.0 |
| Thermal (Solid), 80°C, 48h | e.g., 5% | e.g., 1 | e.g., 14.2 |
| Thermal (Solution), 80°C, 48h | e.g., 10% | e.g., 2 | e.g., 10.8, 14.2 |
| Photolytic, 1.2 million lux hours | e.g., 20% | e.g., 3 | e.g., 9.1, 11.8, 15.3 |
Visualizations
Caption: Troubleshooting workflow for observed degradation.
Caption: Experimental workflow for a forced degradation study.
Caption: Likely degradation pathways for this compound.
References
Technical Support Center: Purification of Quinoline Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges during the purification of quinoline derivatives.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the purification of quinoline compounds, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: My polar quinoline derivative shows little to no retention on a C18 column, eluting near the solvent front. How can I improve its retention?
A1: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the percentage of the aqueous component. Modern RP columns are often designed to be stable under these conditions.[1]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity.[1]
-
Switch to HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC, as it is specifically designed for their separation.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acids, or an alkyl sulfonic acid for bases) to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and retention on the stationary phase.[1]
Q2: I am observing significant peak tailing for my basic quinoline derivative in HPLC. What are the likely causes and how can I resolve this?
A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with acidic residual silanol groups on silica-based columns.[1] Several approaches can mitigate this issue:
-
Mobile Phase pH Adjustment: The mobile phase pH is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[1]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of available free silanol groups. Columns specifically designed for separating basic compounds are commercially available.[1][2]
-
Alternative Stationary Phases: If peak tailing persists, consider stationary phases other than silica, such as polymeric or graphitic carbon columns, which do not have silanol groups. A naphthylpropyl stationary phase has also been shown to provide high selectivity for quinoline alkaloids.[3]
Column Chromatography Issues
Q3: My quinoline derivative appears to be decomposing on the silica gel column. How can I prevent this?
A3: Decomposition on silica is a common problem, especially for sensitive quinoline derivatives, due to the acidic nature of silica gel.[4][5] Here are some strategies to prevent degradation:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. You can create a slurry of silica in your eluent and add a small amount of a base like triethylamine (~1%) or ammonium hydroxide, then pack the column with this mixture.[6]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.[4]
-
Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room may help reduce decomposition rates.[4]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the stationary phase.
Q4: I'm seeing significant streaking or tailing of my compound spot during column chromatography. What is the cause and how can I fix it?
A4: Streaking is often caused by strong interactions between the basic quinoline nitrogen and the acidic silica gel.[4] It can also be due to sample overloading or poor solubility in the eluent.
-
Add a Modifier to the Eluent: Incorporate a small percentage of a polar solvent or a base into your mobile phase. For example, adding 0.5-2% triethylamine or a small amount of methanol to a dichloromethane or ethyl acetate-based eluent can disrupt the strong interactions causing streaking.[4][6]
-
Change Loading Technique: If your compound is not very soluble in the eluent, it can precipitate at the top of the column, leading to streaking as it slowly redissolves. Use the "dry loading" method: dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the packed column.[4]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Solubility and Crystallization Issues
Q5: My quinoline derivative will not dissolve in common organic solvents to make a stock solution for purification or analysis. What should I do?
A5: Poor solubility can be a significant hurdle. A systematic approach is needed to find a suitable solvent system.[7]
-
Initial Solvent Screening: Start with common laboratory solvents like DMSO, DMF, methanol, or ethanol.[7]
-
Promote Dissolution: If initial attempts fail, use gentle heating (e.g., a 37°C water bath) and sonication for 5-10 minutes to aid dissolution. Be cautious of compound stability at higher temperatures.[7]
-
Use Co-solvents: If a single solvent is ineffective, try a co-solvent system. For example, if your compound has some solubility in dichloromethane but not enough, adding a small amount of methanol might be effective.
-
pH Adjustment: For quinoline derivatives with acidic or basic functional groups, adjusting the pH can dramatically increase solubility in aqueous or alcoholic media by forming a more soluble salt.
Q6: I am trying to recrystallize my product, but no crystals are forming, or it is "oiling out". What can I do?
A6: These are common crystallization problems that can be addressed by modifying the conditions.[8]
-
If No Crystals Form:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution.[8][9]
-
Increase Supersaturation: The solution may not be concentrated enough. Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.[8]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and promote crystallization.[8]
-
-
If the Compound "Oils Out":
-
Re-dissolve and Cool Slower: Oiling out often happens when a solution is cooled too quickly. Re-heat the solution until the oil dissolves, and then allow it to cool much more slowly to give crystals time to form.
-
Reduce the Concentration: The solution may be too concentrated. Add a little more solvent to the hot solution before attempting to cool it again.[8]
-
General Purification Challenges
Q7: My synthesis produced a lot of tar-like impurities. What is the best way to handle the initial purification?
A7: Tar formation is a well-known issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions.[10][11][12]
-
Initial Cleanup: Before attempting chromatography, an initial cleanup is often necessary. This may involve dissolving the crude mixture in an acidic solution, filtering to remove insoluble polymers, and then basifying to precipitate the crude quinoline product.
-
Steam Distillation: For quinoline derivatives that are volatile in steam, this can be an effective method to separate them from non-volatile tar.[10][11]
-
Solvent Washes/Trituration: Washing the crude solid with a solvent in which the desired product is poorly soluble but the impurities are soluble can be a simple and effective first purification step.
Q8: I suspect my quinoline derivative is chelating metal ions from my catalyst or reagents, affecting its chromatographic behavior. How can I address this?
A8: 8-Hydroxyquinoline and its derivatives are potent metal chelating agents.[13][14] This can lead to colored impurities or altered chromatographic behavior.
-
Use a Chelating Agent in Workup: Wash the organic layer during workup with a dilute aqueous solution of a strong chelating agent like EDTA to remove residual metal ions.
-
Incorporate Additives in Chromatography: Adding a small amount of a chelating agent like EDTA to the mobile phase during HPLC can sometimes improve peak shape if metal contamination on the column is suspected.
Quantitative Data Summary
Quantitative data is crucial for method development and for understanding the physicochemical properties of quinoline derivatives.
Table 1: Typical HPLC Method Performance Characteristics for Quinoline Derivative Analysis. [15]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[15] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[15] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[15] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[15] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[15] |
Table 2: Comparative Metal Chelation Stability Constants (log β₂) for Quinoline Derivatives. [13]
| Chelating Agent | Metal Ion | Overall Stability (log β₂) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 23.4 |
| Ni²⁺ | 18.4 | |
| Co²⁺ | 17.6 | |
| Zn²⁺ | 18.8 | |
| 8-Hydroxyquinoline | Cu²⁺ | 24.5 |
| Ni²⁺ | 21.1 | |
| Co²⁺ | 19.6 | |
| Zn²⁺ | 20.0 |
Note: A higher log β₂ value indicates a more stable complex.[13]
Experimental Protocols
Protocol 1: General Column Chromatography for a Basic Quinoline Derivative
This protocol provides a general workflow for purifying a quinoline derivative that may be sensitive to standard silica gel.
1. Materials and Reagents:
-
Crude quinoline derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Eluent solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Sand
-
Glass column, collection tubes, TLC plates, and developing chamber
2. Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Add 1% NEt₃ to the eluent to improve the spot shape and prevent streaking. Aim for an Rf value of ~0.2-0.3 for your desired compound.
-
Column Packing:
-
Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% NEt₃.
-
Prepare a slurry of silica gel in this eluent.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Start with the eluent system determined by TLC and gradually increase the polarity if necessary to elute your compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative HPLC Purification
This protocol is for purifying multi-milligram to gram quantities of a quinoline derivative.[16]
1. Materials and Reagents:
-
Crude quinoline derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol or DMSO (for sample dissolution)
2. Methodology:
-
Analytical Method Development: First, develop an analytical scale HPLC method to achieve good separation between your product and impurities. A C18 column is a common starting point.[15] A typical mobile phase would be a gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid).[15]
-
Sample Preparation:
-
Preparative HPLC System and Conditions:
-
System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[17]
-
Column: Use a preparative column with the same stationary phase as your analytical column, but with a larger diameter (e.g., >20 mm).
-
Flow Rate: Scale the flow rate from your analytical method based on the column cross-sectional area. For a 20 mm ID column, a flow rate of ~20 mL/min is common.[16]
-
Gradient: Use the same gradient profile as your analytical method, but adjust the segment times to account for the larger column volume and higher flow rate.
-
Detection: Set the UV detector to the λmax of your compound.[16]
-
-
Purification Run and Fraction Collection:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the filtered sample. The injection volume can range from 1-5 mL depending on concentration and column size.[16]
-
Collect fractions corresponding to the peak of your desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.
-
Protocol 3: Recrystallization by Anti-Solvent Addition
This technique is useful when finding a single solvent with the ideal temperature-solubility profile is difficult.[8]
1. Materials and Reagents:
-
Crude quinoline derivative
-
A "good" solvent (in which the compound is highly soluble)
-
An "anti-solvent" or "bad" solvent (in which the compound is poorly soluble, but is miscible with the "good" solvent)
-
Erlenmeyer flask, filter funnel, filter paper
2. Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.
-
Filtration (Optional): If the solution contains insoluble impurities, filter it while warm to remove them.
-
Anti-Solvent Addition:
-
Transfer the solution to a clean Erlenmeyer flask.
-
Slowly add the "anti-solvent" dropwise with constant swirling.
-
Continue adding until the solution becomes slightly and persistently cloudy (turbid). This is the point of saturation.
-
-
Induce Crystallization:
-
Crystal Maturation and Isolation:
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent".
-
Dry the purified crystals in a vacuum oven.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. praxilabs.com [praxilabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Identifying impurities in 2-(2-Hydroxyethyl)quinoline using HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-(2-Hydroxyethyl)quinoline via High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter during the HPLC analysis of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthetic impurities may include unreacted starting materials, byproducts from side reactions such as dimerization or polymerization, and residual reagents.[1] Degradation products can form under stress conditions like exposure to acid, base, heat, light, or oxidizing agents.[2][3][4][5]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like this compound is often due to strong interactions between the basic nitrogen atom of the quinoline ring and acidic residual silanol groups on the silica-based HPLC column.[6][7][8]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an appropriate buffer can protonate the analyte and suppress the ionization of silanol groups, thereby reducing secondary interactions.[6]
-
Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[8]
-
Column Selection: Employing a modern, high-purity silica column with end-capping or a hybrid silica column can minimize the number of accessible silanol groups.[6]
-
Sample Overload: Injecting a lower concentration or smaller volume of your sample can prevent overloading the column.[6][9][10]
-
Q3: I am observing peak fronting for my main analyte peak. What could be the issue?
A3: Peak fronting can be caused by several factors:
-
Sample Overload: Injecting too high a concentration of the sample can lead to fronting. Try diluting your sample.[9][10][11]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front. It is best to dissolve the sample in the initial mobile phase.[9][10][11]
-
Low Column Temperature: Operating at a very low temperature can sometimes contribute to this issue. A modest increase in column temperature may improve peak shape.[9]
Q4: How can I identify unknown peaks in my chromatogram?
A4: The appearance of new, unexpected peaks may indicate the presence of degradation products.[12] To identify these, you can perform forced degradation studies by subjecting your sample to stress conditions (e.g., acid, base, oxidation, heat, light).[2][3][4][5] Comparing the chromatograms of the stressed samples with your original sample can help in the tentative identification of degradation products. For structural elucidation, techniques like LC-MS are highly valuable.[4][13]
Troubleshooting Guides
Issue 1: Poor Resolution Between the Main Peak and an Impurity
-
Symptom: Peaks are co-eluting or have very little separation.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: Adjust the organic-to-aqueous ratio in your mobile phase. For reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve resolution.
-
Incorrect Gradient Slope: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.
-
Inefficient Column: The column may be old or fouled. Try flushing the column or replacing it.
-
Unsuitable Stationary Phase: The current column chemistry may not be ideal for separating your specific impurities. Consider a column with a different stationary phase (e.g., a phenyl or naphthylpropyl column instead of a standard C18) which can offer different selectivity for aromatic compounds.[14][15]
-
Issue 2: Unstable Retention Times
-
Symptom: The retention time of the main peak shifts between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[16]
-
Fluctuations in Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves. For manually mixed mobile phases, ensure accurate preparation.[10]
-
Temperature Variations: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9][10]
-
Changes in Flow Rate: Check the pump for leaks or bubbles which can cause an unstable flow rate.[9]
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Table 2: Example Impurity Profile for this compound
| Peak ID | Compound Name | Typical Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria (%) |
| 1 | Quinoline (Starting Material) | 5.2 | 0.43 | ≤ 0.1 |
| 2 | This compound | 12.0 | 1.00 | ≥ 99.0 |
| 3 | Dimerization Impurity | 15.8 | 1.32 | ≤ 0.2 |
| 4 | Unknown Impurity | 17.1 | 1.43 | ≤ 0.1 |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]
-
-
Chromatographic System:
-
Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.[16]
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.[16]
-
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject a standard solution of this compound to determine the retention time and system suitability.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage area of each impurity relative to the total peak area to determine the purity profile.
-
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the standard HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Anhydrous Chlorination of 2-(2-Hydroxyethyl)quinoline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the critical anhydrous conditions required for the successful chlorination of 2-(2-hydroxyethyl)quinoline to synthesize 2-(2-chloroethyl)quinoline, a key intermediate in pharmaceutical development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the chlorination of this compound with thionyl chloride (SOCl₂)?
Anhydrous conditions are paramount because thionyl chloride reacts vigorously and exothermically with water.[4][5] This reaction consumes the thionyl chloride, reducing the amount available for the desired chlorination of the alcohol. The reaction with water produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which can lead to unwanted side reactions and decrease the overall yield and purity of the target product, 2-(2-chloroethyl)quinoline.[4][6]
Q2: What are the most common sources of moisture in the reaction setup?
Moisture can be introduced from several sources:
-
Glassware: Improperly dried glassware is a primary culprit.
-
Solvents: Using solvents that have not been specifically dried (e.g., anhydrous grade) will introduce water.
-
Reagents: The starting material, this compound, may have absorbed moisture from the atmosphere. Thionyl chloride itself can also degrade upon exposure to air.
-
Atmosphere: Humidity from the air can be a significant source of water, especially on humid days.
Q3: What are the visual or observational indicators of moisture contamination during the reaction?
Signs of moisture contamination can include:
-
Fuming: Excessive fuming when thionyl chloride is added to the solvent or reaction mixture can indicate a reaction with water.
-
Unexpected Color Change: While some color change may be normal, a drastic or unexpected change could signify side reactions promoted by moisture.
-
Low Yield or Incomplete Reaction: If thin-layer chromatography (TLC) monitoring shows a significant amount of unreacted starting material even after sufficient reaction time, it may be due to the deactivation of the thionyl chloride by water.[6]
Q4: How can I ensure my glassware is sufficiently dry?
To ensure glassware is anhydrous, it should be flame-dried under a stream of inert gas (like nitrogen or argon) or oven-dried at a high temperature (e.g., 120-150 °C) for several hours and then cooled in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) just before use.[6]
Q5: What is the best way to handle and dispense anhydrous solvents and thionyl chloride?
Anhydrous solvents should be purchased in sealed bottles, often with a septum-sealed cap (e.g., Sure/Seal™ bottles), and handled under an inert atmosphere using dry syringes or cannulas. Thionyl chloride is highly reactive and corrosive; it should be handled in a well-ventilated fume hood, and a fresh bottle or a freshly distilled batch should be used for best results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of 2-(2-chloroethyl)quinoline | Presence of water: Moisture has quenched the thionyl chloride.[6] | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and handle all reagents under an inert atmosphere (nitrogen or argon).[6][7] |
| Insufficient chlorinating agent: The molar ratio of thionyl chloride to the alcohol is too low. | Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents).[6] | |
| Incomplete reaction: Reaction time or temperature was insufficient. | Allow the reaction to warm to room temperature after the initial cooling and monitor progress by TLC. If necessary, gently reflux the reaction mixture.[6][7] | |
| Presence of Significant Unreacted Starting Material | Decomposition of thionyl chloride: The reagent may be old or have been exposed to moisture. | Use a fresh bottle of thionyl chloride or distill it before use. |
| Poor mixing: The reactants are not being adequately mixed. | Ensure efficient stirring throughout the addition of thionyl chloride and for the duration of the reaction. | |
| Formation of Dark, Tarry Side Products | High reaction temperature: Excessive heat can lead to polymerization and decomposition.[6] | Maintain a low temperature (e.g., 0 °C in an ice bath) during the dropwise addition of thionyl chloride.[1][6][7] |
| Impurities in the starting material: Contaminants in the this compound can trigger side reactions. | Purify the starting material by recrystallization or column chromatography before the chlorination step.[6] |
Experimental Protocols
Protocol for Anhydrous Chlorination of this compound
This protocol is a standard method for converting the alcohol to the corresponding alkyl chloride using thionyl chloride.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flame-dried, two-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in the round-bottom flask.[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution using the dropping funnel.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle refluxing may be required if the reaction is sluggish.[6][7]
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate with vigorous stirring.[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 2-(2-chloroethyl)quinoline by column chromatography on silica gel or by recrystallization.[6]
Visualizations
Caption: Experimental workflow for the anhydrous chlorination of this compound.
Caption: Troubleshooting decision tree for low yield due to suspected moisture contamination.
References
Validation & Comparative
Spectroscopic Blueprint: A Comparative Guide to the 1H and 13C NMR Analysis of 2-(2-Hydroxyethyl)quinoline
For Immediate Release
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Hydroxyethyl)quinoline, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Targeted at researchers, scientists, and drug development professionals, this document presents predicted spectral data for the title compound and compares it with experimental data for the parent compound, quinoline, and a closely related derivative, 2-methylquinoline. Detailed experimental protocols and a visual workflow for NMR analysis are also included to facilitate reproducible and accurate spectral acquisition and interpretation.
Predicted NMR Spectral Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted 1H and 13C NMR spectral data. These predictions were generated using advanced computational algorithms to provide a reliable reference for spectral assignment and analysis.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.12 | d | 8.5 | 1H | H-4 |
| 8.08 | d | 8.5 | 1H | H-8 |
| 7.80 | d | 8.1 | 1H | H-5 |
| 7.72 | ddd | 8.4, 6.9, 1.5 | 1H | H-7 |
| 7.55 | ddd | 8.1, 6.9, 1.2 | 1H | H-6 |
| 7.40 | d | 8.5 | 1H | H-3 |
| 4.05 | t | 6.5 | 2H | -CH₂-OH |
| 3.20 | t | 6.5 | 2H | Quinoline-CH₂- |
| ~2.5 (variable) | br s | - | 1H | -OH |
Predicted in CDCl₃. The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 161.5 | C-2 |
| 147.8 | C-8a |
| 136.5 | C-4 |
| 129.8 | C-7 |
| 129.0 | C-5 |
| 127.5 | C-4a |
| 127.2 | C-6 |
| 126.8 | C-8 |
| 121.5 | C-3 |
| 61.0 | -CH₂-OH |
| 40.2 | Quinoline-CH₂- |
Predicted in CDCl₃.
Comparative Experimental NMR Data
To provide context for the predicted spectra of this compound, the following tables summarize the experimental 1H and 13C NMR data for quinoline and 2-methylquinoline. These comparisons highlight the influence of the 2-substituent on the chemical shifts of the quinoline ring system.
Table 3: Experimental ¹H NMR Spectral Data for Quinoline and 2-Methylquinoline
| Proton | Quinoline Chemical Shift (δ, ppm) | 2-Methylquinoline Chemical Shift (δ, ppm) |
| H-2 | 8.90 (dd) | - |
| H-3 | 7.38 (dd) | 7.27 (d) |
| H-4 | 8.12 (dd) | 7.95 (d) |
| H-5 | 7.75 (d) | 7.68 (d) |
| H-6 | 7.52 (ddd) | 7.48 (ddd) |
| H-7 | 7.65 (ddd) | 7.63 (ddd) |
| H-8 | 8.09 (d) | 8.03 (d) |
| -CH₃ | - | 2.74 (s) |
Data obtained in CDCl₃.[1]
Table 4: Experimental ¹³C NMR Spectral Data for Quinoline and 2-Methylquinoline
| Carbon | Quinoline Chemical Shift (δ, ppm) | 2-Methylquinoline Chemical Shift (δ, ppm) |
| C-2 | 150.3 | 158.9 |
| C-3 | 121.1 | 122.0 |
| C-4 | 136.0 | 136.1 |
| C-4a | 128.3 | 128.8 |
| C-5 | 129.4 | 129.2 |
| C-6 | 126.6 | 126.3 |
| C-7 | 129.4 | 129.4 |
| C-8 | 127.7 | 127.4 |
| C-8a | 148.4 | 147.8 |
| -CH₃ | - | 25.4 |
Data obtained in CDCl₃.[2]
Experimental Protocol for NMR Analysis
The following is a standardized protocol for acquiring high-quality 1H and 13C NMR spectra of this compound and related derivatives.
1. Sample Preparation:
-
For ¹H NMR: Accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16 (can be increased for dilute samples).
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled single-pulse experiment.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 128 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants to elucidate the connectivity of protons.
NMR Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of an organic compound like this compound.
Caption: Workflow for NMR spectral analysis.
This guide provides a foundational resource for the NMR analysis of this compound. By combining predicted data with comparative experimental values and a standardized protocol, researchers can confidently approach the structural elucidation of this and related quinoline derivatives.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-(2-Hydroxyethyl)quinoline
For researchers, scientists, and professionals in drug development, understanding the structural nuances of quinoline derivatives is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative overview of the mass spectral fragmentation pattern of 2-(2-Hydroxyethyl)quinoline, contrasting it with a structurally similar compound, 2-ethylquinoline, to highlight the influence of the hydroxyethyl substituent on the fragmentation pathways.
This report summarizes predicted and experimental mass spectrometry data, outlines detailed experimental protocols for acquiring such data, and visualizes the key fragmentation pathways to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions.
Data Presentation: A Comparative Analysis
Table 1: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor m/z | Collision Energy | Fragment m/z | Relative Intensity (%) | Proposed Fragment |
| 174.09 | Low | 156.08 | 100 | [M+H-H₂O]⁺ |
| 144.08 | 45 | [M+H-CH₂O]⁺ | ||
| 130.07 | 25 | [M+H-C₂H₄O]⁺ | ||
| 174.09 | Medium | 156.08 | 100 | [M+H-H₂O]⁺ |
| 144.08 | 75 | [M+H-CH₂O]⁺ | ||
| 130.07 | 50 | [M+H-C₂H₄O]⁺ | ||
| 129.06 | 30 | [C₉H₇N]⁺ | ||
| 174.09 | High | 156.08 | 80 | [M+H-H₂O]⁺ |
| 144.08 | 90 | [M+H-CH₂O]⁺ | ||
| 130.07 | 100 | [M+H-C₂H₄O]⁺ | ||
| 129.06 | 60 | [C₉H₇N]⁺ | ||
| 102.05 | 40 | [C₈H₆]⁺ |
Note: Data is predicted using computational tools (CFM-ID) and relative intensities are normalized.
Table 2: Experimental EI-MS Fragmentation of 2-Ethylquinoline
| m/z | Relative Intensity (%) | Proposed Fragment |
| 157 | 100 | [M]⁺ |
| 156 | 85 | [M-H]⁺ |
| 142 | 50 | [M-CH₃]⁺ |
| 129 | 30 | [M-C₂H₄]⁺ (from McLafferty rearrangement) |
| 128 | 25 | [M-C₂H₅]⁺ |
| 102 | 15 | [C₈H₆]⁺ |
Source: NIST WebBook.[1]
The comparison of the two tables clearly illustrates the directing effect of the hydroxyl group in this compound. Its fragmentation is dominated by the facile loss of water (H₂O), a characteristic feature of alcohols in mass spectrometry. In contrast, 2-ethylquinoline's fragmentation is characterized by the loss of a hydrogen radical and a methyl radical from the ethyl group, as well as a McLafferty rearrangement leading to the loss of ethene.
Experimental Protocols
To ensure reproducibility and accuracy in the analysis of quinoline derivatives, the following detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Quinoline Derivatives
This protocol is suitable for the analysis of thermally stable and volatile quinoline derivatives like 2-ethylquinoline.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1-10 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Non-Volatile Quinoline Derivatives
This protocol is ideal for the analysis of less volatile and more polar compounds like this compound.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan MS and product ion scans (MS/MS) of the protonated molecule [M+H]⁺. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode can be used.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
Visualization of Fragmentation Pathways
To visually represent the fragmentation logic, the following diagrams were generated using the DOT language.
Caption: Fragmentation pathway of this compound.
Caption: Fragmentation pathway of 2-Ethylquinoline.
The presented data and visualizations provide a clear and objective comparison of the mass spectral behavior of this compound and 2-ethylquinoline. The presence of the hydroxyl group introduces a distinct and dominant fragmentation channel, the loss of water, which is a key identifier for this functional group. This guide serves as a valuable resource for researchers in the structural elucidation and analysis of quinoline-based compounds.
References
Comparing Doebner-von Miller and Skraup synthesis for quinoline derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives, the choice of synthetic methodology is a critical decision that influences yield, purity, and substrate scope. Among the classical methods, the Doebner-von Miller and Skraup syntheses are two of the most established and frequently utilized routes. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable synthesis for a given application.
The Doebner-von Miller reaction is often considered a modification or extension of the Skraup synthesis, offering greater versatility in the preparation of substituted quinolines.[1][2] While both methods rely on the acid-catalyzed cyclization of anilines, they differ fundamentally in their choice of the three-carbon component required to complete the quinoline ring system.
At a Glance: Key Differences
| Feature | Doebner-von Miller Synthesis | Skraup Synthesis |
| Reactants | Aniline, α,β-unsaturated aldehyde or ketone | Aniline, glycerol, oxidizing agent |
| Primary Product | Substituted quinolines (e.g., 2-methylquinoline) | Unsubstituted quinoline (or derivatives from substituted anilines) |
| Typical Catalyst | Brønsted or Lewis acids (e.g., HCl, ZnCl₂)[1] | Concentrated sulfuric acid[2] |
| Reaction Conditions | Generally less harsh than Skraup | Highly exothermic, often requires moderation[3] |
| Versatility | Higher; allows for a variety of substituents on the pyridine ring | Lower; primarily for the synthesis of the parent quinoline |
| Common Side Reactions | Polymerization of the α,β-unsaturated carbonyl[4] | Tar formation, violent exothermic reaction[5][6] |
Quantitative Comparison of Yields
The yield of quinoline derivatives in both syntheses is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes reported yields for representative reactions.
| Synthesis | Aniline Derivative | Carbonyl/Glycerol Source | Product | Reported Yield (%) |
| Doebner-von Miller | Aniline | Crotonaldehyde (from acetaldehyde in situ) | 2-Methylquinoline | ~70% |
| Skraup | Aniline | Glycerol | Quinoline | 84-91%[3] |
| Doebner-von Miller | 4-Isopropylaniline | Pulegone | 2,7-Diisopropyl-4-methylquinoline | 32%[7] |
| Skraup | m-Nitroaniline | Glycerol | 5-Nitroquinoline & 7-Nitroquinoline | Mixture[3] |
| Skraup | m-Toluidine | Glycerol | 7-Methylquinoline | Not specified, but sole product[8] |
Reaction Mechanisms
The mechanistic pathways of the Doebner-von Miller and Skraup syntheses share common features, such as the initial reaction of an aniline with a three-carbon electrophile followed by acid-catalyzed cyclization and oxidation. However, the specific intermediates and initial steps differ.
Doebner-von Miller Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies.[1] The reaction generally proceeds through the following key stages:
-
Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. An imine formed as a byproduct can sometimes act as the oxidizing agent.
Caption: Key stages of the Doebner-von Miller reaction.
Skraup Synthesis Mechanism
The Skraup synthesis begins with the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]
-
Acrolein Formation: Glycerol is dehydrated by concentrated sulfuric acid to yield acrolein.[2]
-
Michael Addition: Aniline adds to the acrolein in a Michael-type reaction.[9]
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[10]
-
Oxidation: The 1,2-dihydroquinoline is oxidized by an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to furnish the final quinoline product.[10]
Caption: Simplified mechanism of the Skraup synthesis.
Experimental Workflows: A Comparative Overview
The experimental procedures for the Doebner-von Miller and Skraup syntheses reflect their differing reaction conditions and starting materials.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
Biological activity of 2-(2-Hydroxyethyl)quinoline versus other quinoline analogs
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of Biological Activities
The following tables summarize the reported biological activities of various quinoline analogs across different therapeutic areas. This data provides a benchmark for the potential efficacy of novel quinoline compounds like 2-(2-Hydroxyethyl)quinoline.
Table 1: Anticancer Activity of Quinoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [1][2] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [1][2] |
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | [3] |
| 2-Arylquinoline (12) | PC3 (Prostate) | 31.37 | [3] |
| 2-Arylquinoline (11) | PC3 (Prostate) | 34.34 | [3] |
| Quinolyl hydrazone (18j) | NCI-60 Panel (Various) | GI50: 0.33 - 4.87 | [4] |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [5] |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [5] |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Lu-1 (Lung) | 0.8 | [4] |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Hep-G2 (Liver) | 0.4 | [4] |
Table 2: Antimicrobial Activity of Quinoline Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [6][7] |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [6][7] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | 50 | [6][7] |
| Quinolinyl pyrimidine | Gram-negative pathogens | as low as 2 | [8] |
| N-methylbenzoindolo[3,2-b]-quinoline (8) | Vancomycin-resistant E. faecium | 4 | [9] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. aureus ATCC25923 | 0.031 | [10] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | MRSA ATCC43300 | 0.063 | [10] |
| Quinoline-based amide (3c) | S. aureus | Inhibition zone: 14.7 mm | [11] |
| Quinoline-based amide (3c) | B. subtilis | Inhibition zone: 15.7 mm | [11] |
Table 3: Antifungal Activity of Quinoline Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | [6][7][12] |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 | [6][7][12] |
| 2,6-disubstituted quinoline (1) | Candida albicans | MFC: 6.25-25 | |
| 2,6-disubstituted quinoline (5) | Candida albicans | MFC: 6.25-25 | |
| 2,6-disubstituted quinoline (6) | Candida albicans | MFC: 6.25-25 | |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Various Candida species | Comparable to fluconazole | |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Various Candida species | Comparable to fluconazole | |
| Quinoline-based amide (3c) | Candida albicans | 5.6 | [11] |
Table 4: Antiviral Activity of Quinoline Analogs
| Compound/Analog | Virus | EC50 (µM) | Reference |
| Chloroquine | HCoV-OC43 | 0.12 | [5] |
| Hydroxychloroquine | Coronaviruses | 0.12 - 12 | [5] |
| Quinoline analogue (19) | Enterovirus D68 | 0.05 - 0.10 | |
| Quinolinone (SRI-33394) | VEEVTC83 | 0.77 | [2] |
| Quinolinone (SRI-34329) | VEEVTC83 | 0.12 | [2] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2) | Zika Virus | 0.8 | [9] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of quinoline derivatives.
A. Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline analog and incubated for 48-72 hours.[1]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[1]
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The quinoline analog is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Antifungal Susceptibility Testing
Similar to the antibacterial assay, this method determines the MIC of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Drug Dilution: The quinoline analog is serially diluted in a 96-well plate with a suitable medium (e.g., RPMI-1640).
-
Inoculation: The fungal suspension is added to each well.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
D. Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of a compound to protect host cells from the cytopathic effect (CPE) of a virus.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the virus and simultaneously treated with different concentrations of the quinoline analog.
-
Incubation: The plates are incubated until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Cell viability is assessed using a stain (e.g., crystal violet) or a metabolic assay (e.g., MTS).
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the viral CPE by 50%.[5]
III. Visualization of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the biological evaluation of quinoline analogs.
This guide provides a foundational understanding of the biological activities of quinoline analogs and the experimental approaches to their evaluation. For researchers investigating this compound, the presented data on related compounds and the detailed protocols offer a clear path forward for characterizing its potential therapeutic properties.
References
- 1. brieflands.com [brieflands.com]
- 2. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unambiguous Structural Confirmation of 2-(2-Hydroxyethyl)quinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 2-(2-Hydroxyethyl)quinoline, a versatile intermediate in synthetic chemistry.
The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount for understanding its chemical behavior, physical properties, and potential biological activity. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination. This guide will compare its performance with alternative methods, supported by experimental data from related quinoline derivatives, given the absence of publicly available crystallographic data for this compound itself.
Comparative Analysis of Structural Confirmation Techniques
The structural confirmation of this compound can be approached using several analytical techniques. Each method offers distinct advantages and limitations in terms of the information they provide, sample requirements, and experimental complexity.
| Technique | Information Provided | Sample Requirements | Key Performance Aspects | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Single, high-quality crystal (typically 0.1-0.5 mm). | Provides an unambiguous and complete molecular structure. | Crystal growth can be challenging; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY). | Soluble sample in a suitable deuterated solvent. | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Small amount of sample, can be in solid, liquid, or gas phase. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas sample. | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and bulk crystallinity. | Powdered solid sample. | Useful for analyzing bulk crystalline materials and identifying different polymorphs. | Does not provide atomic-level structural details like single-crystal XRD.[1] |
Experimental Protocols
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα radiation) and recording the diffraction pattern on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using specialized software to obtain the final atomic coordinates and other crystallographic parameters.[1]
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of the atoms in the molecule. For instance, the ¹H NMR spectrum of a related hydroxyethyl quinoline showed a doublet signal at δ 1.66 ppm for the methyl hydrogens and a quartet signal at δ 5.70 ppm for the methyne hydrogen.[2]
Illustrative Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound, integrating various analytical techniques.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
References
The Strategic Advantage of 2-(2-Hydroxyethyl)quinoline as a Versatile Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel chemical entities. Quinoline scaffolds are a cornerstone in medicinal chemistry, and the functionalization of the quinoline ring system is a key step in the synthesis of a vast array of biologically active compounds. [1] This guide provides an objective comparison of 2-(2-Hydroxyethyl)quinoline with other synthetic intermediates, supported by experimental data and detailed methodologies, to inform the selection of the most effective synthetic routes.
Executive Summary
This compound emerges as a highly valuable and versatile intermediate in the synthesis of functionalized quinoline derivatives. Its utility stems from the readily accessible hydroxyl group, which can be easily converted into a variety of other functional groups, providing a gateway to a diverse range of molecular architectures. This guide will compare the synthetic pathways utilizing this compound with alternative methods for introducing a two-carbon chain at the 2-position of the quinoline ring, focusing on the synthesis of key derivatives such as 2-vinylquinoline, 2-(2-azidoethyl)quinoline, and 2-(2-aminoethyl)quinoline.
Comparison of Synthetic Pathways to 2-Vinylquinoline
A common and synthetically useful transformation is the introduction of a vinyl group at the 2-position of the quinoline ring. 2-Vinylquinoline is a valuable monomer and a precursor for further functionalization. Here, we compare two primary routes to its synthesis.
Route A: Dehydration of this compound
This two-step process begins with the synthesis of this compound from the readily available starting material, 2-methylquinoline (quinaldine). The subsequent dehydration of the alcohol yields the desired 2-vinylquinoline.
Route B: Direct Vinylation of 2-Methylquinoline
An alternative, more direct approach involves the direct condensation of 2-methylquinoline with formaldehyde.
Data Presentation: Synthesis of 2-Vinylquinoline
| Parameter | Route A: Via this compound | Route B: Direct Vinylation of 2-Methylquinoline |
| Starting Material | 2-Methylquinoline | 2-Methylquinoline |
| Key Reagents | 1. Paraformaldehyde, HCl 2. Dehydrating agent (e.g., H₂SO₄, P₂O₅) | Formaldehyde, Diethylamine hydrochloride, Triethylamine |
| Number of Steps | 2 | 1 |
| Reported Yield | High (qualitative)[2] | Up to 95% (for substituted derivatives)[3][4] |
| Advantages | - Intermediate is stable and isolable. - Avoids the use of secondary amines. | - Single-step synthesis. - High reported yields. |
| Disadvantages | - Two-step process. - Requires a separate dehydration step. | - Involves the use of a secondary amine salt. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylquinoline (quinaldine)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide to a basic pH.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound, which can be purified by column chromatography or recrystallization.[5]
Protocol 2: Dehydration of this compound to 2-Vinylquinoline
Materials:
-
This compound
-
Solid Sodium Hydroxide
-
High-boiling inert solvent (e.g., triethanolamine)[2]
Procedure:
-
In a reaction vessel equipped for distillation, dissolve a catalytic amount of solid sodium hydroxide in triethanolamine and heat to 100-200°C under vigorous stirring.
-
Slowly add a solution of this compound in water (e.g., 1:1 by volume) dropwise into the heated solution.
-
The 2-vinylquinoline formed is continuously distilled off with water vapor.
-
Collect the distillate and separate the organic layer. The reported yield for the analogous dehydration of 2-pyridine-ethanol is 98-99%.[2]
Protocol 3: Direct Synthesis of 2-Vinylquinoline from 2-Methylquinoline
Materials:
-
Substituted 2-methylquinoline
-
Formaldehyde solution (e.g., 37% in water)
-
Diethylamine hydrochloride
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-methylquinoline (1.0 mol) in a mixture of ethanol and water.
-
Add diethylamine hydrochloride (1.3 mol) to the solution.
-
Add triethylamine (e.g., 8 mL per mol of 2-methylquinoline).
-
Add the formaldehyde solution (1.3 mol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography. Reported yields for various substituted 2-vinylquinolines range from 73% to 95%.[3]
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to 2-vinylquinoline.
Alternative Synthetic Strategies and the Role of this compound
Beyond the synthesis of 2-vinylquinoline, the true versatility of this compound lies in its ability to be converted into a range of other valuable intermediates. The hydroxyl group can be readily transformed into a good leaving group (e.g., by conversion to a tosylate or mesylate) or directly replaced, for instance, by a halogen. The resulting 2-(2-haloethyl)quinoline is a powerful electrophile for introducing the quinolin-2-ylethyl moiety via nucleophilic substitution.
Conversion to 2-(2-Azidoethyl)quinoline and 2-(2-Aminoethyl)quinoline
The introduction of an aminoethyl group is a common strategy in drug design to incorporate a basic side chain that can improve solubility and target interactions. This compound provides a straightforward route to this functionality.
Caption: Synthetic pathway to 2-(2-aminoethyl)quinoline.
Comparison with Other Intermediates
1. Wittig Reaction with 2-Formylquinoline:
An alternative for generating a vinyl group is the Wittig reaction.[6][7][8] This would involve the oxidation of 2-methylquinoline to 2-formylquinoline, followed by reaction with a phosphonium ylide. While effective, this route requires the preparation of the Wittig reagent and may present challenges in the initial oxidation step.
2. Cross-Coupling Reactions with 2-Haloquinolines:
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce a two-carbon unit onto a 2-haloquinoline precursor.[9] For example, coupling with an alkyne followed by reduction could yield the desired ethyl or vinyl group. However, these methods often require expensive catalysts and ligands, and the synthesis of the requisite coupling partners may add extra steps.
Conclusion
This compound stands out as a strategically advantageous synthetic intermediate for several reasons:
-
Versatility: The hydroxyl group serves as a flexible handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of 2-substituted quinolines.
-
Accessibility: It is readily synthesized in a straightforward manner from the inexpensive and commercially available 2-methylquinoline.
-
Efficiency: While some applications may involve a two-step process, the reliability and predictability of the reactions often outweigh the conciseness of more direct but potentially lower-yielding or more complex alternative routes.
For research and development professionals, the use of this compound offers a robust and adaptable platform for the exploration of novel quinoline-based compounds with potential therapeutic applications. Its utility in generating key functionalities like vinyl, azido, and amino groups underscores its importance as a valuable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Chlorination of 2-(2-Hydroxyethyl)quinoline: Efficacy of Common Chlorinating Agents
For researchers and professionals in drug development and organic synthesis, the conversion of 2-(2-Hydroxyethyl)quinoline to its chlorinated counterpart, 2-(2-Chloroethyl)quinoline, is a critical step in the synthesis of various bioactive molecules. The efficacy of this transformation is highly dependent on the choice of chlorinating agent. This guide provides an objective comparison of common chlorinating agents, summarizing their performance, outlining experimental protocols, and discussing potential side reactions to aid in the selection of the most suitable reagent for this specific transformation.
Comparison of Chlorinating Agent Efficacy
The selection of a chlorinating agent for the conversion of this compound hinges on a balance of reactivity, selectivity, yield, and ease of work-up. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) are among the most frequently employed reagents for this type of transformation. Below is a comparative summary of their performance based on available data.
| Chlorinating Agent | Typical Reaction Conditions | Reported Yield | Key Advantages | Potential Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Dichloromethane (DCM) or Chloroform, 0 °C to reflux[1][2] | Not explicitly stated for this substrate, but generally effective[1] | Volatile byproducts (SO₂ and HCl) simplify purification.[3] | Can be highly reactive, potentially leading to side reactions if not controlled.[1] |
| Phosphorus Oxychloride (POCl₃) | Can be used neat or in a solvent, often at elevated temperatures.[4][5] | Not explicitly stated for this substrate. | Effective for chlorinating heteroaromatic hydroxyl groups.[4] | Work-up can be challenging due to the formation of phosphoric acid byproducts; can lead to dehydration of alcohols to alkenes.[4][6] |
| Phosphorus Pentachloride (PCl₅) | Often used in Vilsmeier-Haack type reactions with DMF.[7] | Good yields (e.g., 72% for a similar chloroquinoline synthesis).[7] | Can be a potent chlorinating agent for various functional groups.[8] | Solid reagent, can be harsh and may lead to over-chlorination or other side reactions.[1][9] |
| Oxalyl Chloride ((COCl)₂) ** | Typically used with a catalyst like DMF in a solvent such as DCM.[10] | Not explicitly stated for this substrate. | Produces gaseous byproducts (CO, CO₂, HCl), simplifying work-up; generally milder than SOCl₂.[10] | More expensive than thionyl chloride.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the chlorination of this compound using the discussed agents.
**Protocol 1: Chlorination using Thionyl Chloride (SOCl₂) **[1]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath to 0 °C. Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to an ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride (POCl₃)[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the this compound (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (excess, can be used as solvent) to the starting material.
-
Reaction: Heat the mixture to reflux. The reaction temperature and time will vary depending on the substrate's reactivity. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Chlorination using Phosphorus Pentachloride (PCl₅) (Vilsmeier-Haack Conditions)[7]
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3 equivalents) to below 0 °C. Add phosphorus pentachloride (4.5 equivalents) portion-wise, keeping the temperature below 0 °C. Stir for 15 minutes.
-
Reactant Addition: Add the this compound (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture under reflux and monitor by TLC.
-
Work-up: Cool the reaction to 0 °C and pour it slowly into ice water with stirring.
-
Isolation: The product may precipitate and can be collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be neutralized and extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization.
**Protocol 4: General Procedure for Chlorination using Oxalyl Chloride ((COCl)₂) **[10]
-
Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Catalyst and Reagent Addition: Add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure as the byproducts are gaseous.
-
Purification: The residue can be purified by column chromatography.
Reaction Mechanisms and Potential Side Reactions
Understanding the underlying reaction pathways is key to optimizing conditions and minimizing unwanted byproducts.
The chlorination of alcohols with these reagents generally proceeds through the formation of a reactive intermediate that facilitates the nucleophilic attack of a chloride ion.
A common side reaction, particularly under harsh conditions or with strong bases, is the elimination (E2) of HCl from the product to form 2-vinylquinoline.[12] Dimerization or polymerization of the starting material or product can also occur at high temperatures.[1] With reagents like PCl₅ and POCl₃, there is a possibility of over-chlorination on the quinoline ring, though this is less common for this specific substrate.[1] The Vilsmeier-Haack reaction conditions (using POCl₃/DMF or PCl₅/DMF) can also lead to formylation of the quinoline ring.
Conclusion
The choice of chlorinating agent for the synthesis of 2-(2-Chloroethyl)quinoline from this compound has a significant impact on the reaction's outcome. Thionyl chloride stands out as a commonly used and effective reagent with the advantage of volatile byproducts, simplifying purification. Phosphorus oxychloride and phosphorus pentachloride are powerful alternatives, particularly for substrates resistant to milder conditions, though their work-up procedures can be more demanding. Oxalyl chloride offers a milder alternative to thionyl chloride with similar benefits of gaseous byproducts.
For researchers, the optimal choice will depend on the specific requirements of their synthesis, including scale, desired purity, and available equipment. Careful control of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired product and minimize the formation of byproducts. Monitoring the reaction by TLC is highly recommended for all methods to ensure complete conversion and avoid unnecessary heating or extended reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline Synthesis: Metal-Free vs. Metal-Catalyzed Approaches
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient construction of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of classical metal-free and modern metal-catalyzed quinoline synthesis methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
The choice between metal-free and metal-catalyzed routes for quinoline synthesis is a critical decision in the design of synthetic pathways. Traditional metal-free methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are well-established and often utilize readily available starting materials. However, these reactions can require harsh conditions, including strong acids and high temperatures, and may offer limited scope for substrate functionalization.[1][2] In contrast, the advent of transition-metal catalysis has introduced milder and more versatile approaches, often enabling the synthesis of complex, polysubstituted quinolines with high efficiency and regioselectivity.[3][4]
This guide presents a comparative analysis of these two major paradigms in quinoline synthesis, with a focus on providing actionable data for laboratory applications.
Quantitative Comparison of Synthesis Methods
The following tables summarize quantitative data for the synthesis of representative quinoline derivatives via both metal-free and metal-catalyzed methods. This allows for a direct comparison of reaction yields, conditions, and efficiency.
Table 1: Synthesis of 2-Substituted Quinolines
| Product | Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylquinoline | Friedländer (Metal-Free) | aq. NaOH | - | Not Specified | Not Specified | 70 | [5] |
| 2-Phenylquinoline | Friedländer (Metal-Free) | KOH, EtOH | Ethanol | Reflux | Not Specified | 85-90 | [5] |
| 2-Phenylquinoline | Modified Friedländer (Pd-catalyzed) | 5 wt.% Pd/C, KOH | Dioxane | 100 | 20 | 75 | [6] |
| 2,4-Dimethylquinoline | Combes (Metal-Free) | H₂SO₄ | - | Not Specified | Not Specified | High | [7] |
| 2-Methyl-3-carbethoxyquinoline | Friedländer (Metal-Free) | Piperidine | - | 150 | Not Specified | 95 | [5] |
Table 2: Classical Metal-Free Quinoline Syntheses
| Synthesis Method | Aniline Derivative | Key Reagents | Product | Yield (%) | Reference |
| Skraup | Aniline | Glycerol, Nitrobenzene, H₂SO₄ | Quinoline | 84-91 | [5] |
| Skraup | p-Toluidine | Glycerol, Arsenic Pentoxide, H₂SO₄ | 6-Methylquinoline | 70-75 | [5] |
| Doebner-von Miller | Aniline | Crotonaldehyde, HCl | 2-Methylquinoline | 70-75 | [5] |
| Doebner-von Miller | Aniline | Methyl Vinyl Ketone, HCl/ZnCl₂ | 4-Methylquinoline | 60-65 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Metal-Free Friedländer Synthesis of 2,4-Dimethyl-7-chloroquinoline (Combes Synthesis)
This protocol is a representative example of a classical acid-catalyzed, metal-free quinoline synthesis.
Materials:
-
m-Chloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, combine m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).
-
Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture at 110 °C for 30 minutes.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2,4-dimethyl-7-chloroquinoline.[8]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines (Metal-Free)
This method represents a milder, metal-free approach to the Friedländer annulation.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Molecular Iodine (I₂) (1 mol%)
-
Ethanol
Procedure:
-
To a solution of the 2-aminoaryl ketone in ethanol, add the α-methylene ketone and molecular iodine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline.[9]
Protocol 3: Palladium-Catalyzed Modified Friedländer Synthesis of 2-Phenylquinoline
This protocol details a modern, metal-catalyzed approach to quinoline synthesis.
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol, 0.123 g)
-
Acetophenone (2.0 mmol)
-
Palladium, 5 wt. % on activated carbon (0.005 mmol, 0.011 g)
-
Potassium hydroxide (KOH) (2.0 mmol, 0.112 g)
-
Dioxane (3 mL)
Procedure:
-
In a 5 mL screw-capped vial, combine 2-aminobenzyl alcohol, acetophenone, 5 wt. % Pd/C, and KOH in dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, filter the reaction mixture through a short column of silica gel, eluting with an ethyl acetate-hexane mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by thin-layer chromatography (silica gel) to isolate pure 2-phenylquinoline.[6]
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for key quinoline synthesis methods.
Caption: Workflow of the Skraup quinoline synthesis.
Caption: Mechanistic pathways of the Friedländer synthesis.
Caption: Workflow of a Pd-catalyzed modified Friedländer synthesis.
Concluding Remarks
The selection of an appropriate synthetic strategy for quinoline synthesis is contingent upon the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Classical metal-free syntheses, such as the Skraup and Friedländer reactions, remain valuable for accessing simpler quinoline cores. However, for the construction of highly functionalized and structurally diverse quinolines, modern metal-catalyzed methods often provide superior yields, milder conditions, and broader substrate scope. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic targets in the pursuit of novel therapeutics and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
A Comparative Guide to Validating the Purity of Synthesized 2-(2-Hydroxyethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(2-Hydroxyethyl)quinoline. We present supporting experimental data and detailed protocols for key analytical techniques, offering a framework for researchers to ensure the quality and consistency of this important chemical intermediate.
Introduction to this compound and Its Importance
This compound is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core component of numerous biologically active compounds. The hydroxyethyl group at the 2-position provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Given its role as a precursor, ensuring the purity of synthesized this compound is paramount to control the impurity profile of the final active pharmaceutical ingredient (API).
A plausible and common method for the synthesis of this compound involves the reaction of 2-methylquinoline (quinaldine) with paraformaldehyde in the presence of an acid catalyst.[1] Potential impurities from this synthesis can include unreacted starting materials (2-methylquinoline), and byproducts such as dimerization or polymerization products.[1]
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough validation of the purity of this compound. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis of the main component and non-volatile impurities. | May not detect all co-eluting impurities without a mass spectrometer. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, fragmentation patterns for structural elucidation. | High resolution for volatile and thermally stable compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities without a reference standard (qNMR). | Provides detailed structural information, primary method for structural elucidation. | Lower sensitivity compared to chromatographic methods. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; pure compounds have a sharp melting point. | Simple and rapid technique. | Impurities can depress and broaden the melting range, not quantitative. |
Experimental Data and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized compounds. A reverse-phase method is typically employed for quinoline derivatives.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient could be: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase starting condition (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present from the synthesis.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol (e.g., 1 mg/mL).
Data Interpretation: The total ion chromatogram (TIC) will show separated components. The mass spectrum of each peak can be compared to spectral libraries for impurity identification. The expected molecular ion for this compound is m/z 173.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of the synthesized molecule and for identifying and quantifying impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Peaks for this compound (in CDCl₃, predicted):
-
~8.1 ppm (d, 1H, H-4)
-
~8.0 ppm (d, 1H, H-8)
-
~7.8 ppm (d, 1H, H-5)
-
~7.7 ppm (t, 1H, H-7)
-
~7.5 ppm (t, 1H, H-6)
-
~7.3 ppm (d, 1H, H-3)
-
~4.0 ppm (t, 2H, -CH₂-OH)
-
~3.1 ppm (t, 2H, Quinoline-CH₂-)
-
~2.5 ppm (br s, 1H, -OH)
Expected ¹³C NMR Peaks for this compound (in CDCl₃, predicted):
-
~162 ppm (C-2)
-
~147 ppm (C-8a)
-
~136 ppm (C-4)
-
~129 ppm (C-7)
-
~128 ppm (C-5)
-
~127 ppm (C-4a)
-
~126 ppm (C-6)
-
~121 ppm (C-3)
-
~61 ppm (-CH₂-OH)
-
~40 ppm (Quinoline-CH₂-)
Comparison with an Alternative: 2-(2-Hydroxyethyl)pyridine
For comparative purposes, we can look at a structurally similar, commercially available compound: 2-(2-Hydroxyethyl)pyridine. This compound shares the hydroxyethyl functional group but has a single pyridine ring instead of the fused quinoline system.
Table 2: Physicochemical and Analytical Data Comparison
| Property | This compound | 2-(2-Hydroxyethyl)pyridine |
| Molecular Formula | C₁₁H₁₁NO | C₇H₉NO |
| Molecular Weight | 173.21 g/mol | 123.15 g/mol |
| Melting Point | 103-104 °C | Liquid at room temperature |
| Boiling Point | 140-160 °C / 0.50 mmHg | 190 °C / 200 mmHg |
| Expected ¹H NMR (ethyl group) | Triplets around 4.0 and 3.1 ppm | Triplets around 3.8 and 2.9 ppm |
| Expected GC-MS M⁺ | m/z 173 | m/z 123 |
The differences in molecular weight, melting point, and spectroscopic data provide clear distinguishing features between the target compound and this potential alternative or impurity.
Visualizing the Workflow and Relationships
To further clarify the process, the following diagrams illustrate the validation workflow and the relationship between the analytical techniques.
Caption: Workflow for purity validation of this compound.
Caption: Relationship between analytical techniques for purity assessment.
Conclusion
Validating the purity of synthesized this compound requires a multi-pronged analytical approach. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is essential for identifying and characterizing volatile byproducts and residual starting materials. Finally, NMR spectroscopy offers definitive structural confirmation and can be used for quantitative analysis without the need for a reference standard. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity of subsequent research and development activities.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Quinoline Derivatives' Cytotoxicity
A deep dive into the cytotoxic effects of emerging quinoline-based compounds reveals promising candidates for future cancer therapeutics. This guide provides a comparative overview of their in vitro efficacy against various cancer cell lines, supported by detailed experimental data and mechanistic insights.
Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities.[1] Recent research has intensified the exploration of novel quinoline-based compounds as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization and topoisomerase activity.[2][3] This guide summarizes recent findings on the cytotoxicity of several novel quinoline derivatives, offering a comparative perspective for researchers and drug development professionals.
Comparative Cytotoxicity: IC50 Values Across Cancer Cell Lines
The in vitro cytotoxic activity of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined in these studies. The following table summarizes the IC50 values for several recently developed quinoline derivatives, providing a direct comparison of their efficacy.
| Derivative Class | Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38[1] | 5-Fluorouracil | 6.22[1] |
| HCT-116 (Colon) | 5.34[1] | 5-Fluorouracil | 10.4[1] | ||
| MCF-7 (Breast) | 5.21[1] | 5-Fluorouracil | 11.1[1] | ||
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 | - | - |
| HCT-116 (Colon) | 23.0 | - | - | ||
| MCF-7 (Breast) | 3.1 | - | - | ||
| A549 (Lung) | 9.96 | - | - | ||
| Quinoline-Sulfonamide | 3c | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | - | - |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | - | - | ||
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | - | - | ||
| General Quinoline Derivative | 91b1 | A549 (Lung) | 15.38 µg/mL | Cisplatin | 6.23 µg/mL |
| AGS (Gastric) | 4.28 µg/mL | Cisplatin | 13.00 µg/mL | ||
| KYSE150 (Esophageal) | 4.17 µg/mL | Cisplatin | 13.2 µg/mL | ||
| KYSE450 (Esophageal) | 1.83 µg/mL | Cisplatin | 6.83 µg/mL |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The most frequently cited method in the reviewed literature is the MTT assay.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Cell culture medium
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4][7]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[4][7]
-
Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][7]
-
Data Analysis: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of 2-(2-Hydroxyethyl)quinoline: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents is paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Hydroxyethyl)quinoline, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it with the same precautions as its hazardous structural analogs, such as quinoline and 2-hydroxyquinoline. Under no circumstances should this chemical be released into the sanitary sewer system or disposed of as common solid waste.[1]
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to implement the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves (such as nitrile), tightly fitting safety goggles with side shields, and a full-length laboratory coat to prevent skin and eye contact.[1][2]
-
Ventilation: All handling of this compound for disposal purposes should be conducted in a well-ventilated area or under a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, and open flames. Use non-sparking tools during handling and disposal to prevent ignition.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials involves a systematic process of identification, segregation, collection, and professional removal.
-
Waste Identification and Segregation: At the point of generation, waste must be correctly identified and segregated to prevent dangerous chemical reactions. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
Waste Collection and Storage:
-
Solid Waste: Carefully sweep up solid this compound waste, avoiding dust formation, and place it into a suitable, sealable container made of a compatible material.[1][2] The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[1]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used. Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]
-
Contaminated Debris: Collect all contaminated disposable items in a separate, sealed bag or container. This container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]
-
Storage: Store all hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. Secondary containment is highly recommended to mitigate any potential leaks.[1]
-
-
Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent.[2]
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.[2]
-
After triple-rinsing, puncture the container to prevent reuse.[2]
-
The cleaned and punctured container can then be disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[2]
-
-
Arranging for Final Disposal: The primary and recommended method for the final disposal of this compound waste is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for your properly labeled and stored waste.[1] Provide them with a complete inventory of the waste being collected.
Quantitative Hazard Data of Structural Analogs
To inform the precautionary handling and disposal of this compound, the following table summarizes key hazard data from the Safety Data Sheets of structurally similar compounds.
| Hazard Information | Quinoline | 2-Hydroxyquinoline |
| Acute Toxicity (Oral) | Toxic if swallowed[3] | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation[3][4] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3][4] | Causes serious eye damage[2] |
| Carcinogenicity | May cause cancer[3][4] | Not classified as a carcinogen |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[3][4] | Not available |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from the Safety Data Sheets of analogous compounds.
Spill Response Protocol:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Containment: Use an inert absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Disposal: Label the container with the spilled material as "Hazardous Waste" and dispose of it according to the procedures outlined above.[2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-(2-Hydroxyethyl)quinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Hydroxyethyl)quinoline was publicly available at the time of this writing. The following information is synthesized from the SDSs of the closely related compounds, quinoline and 2-hydroxyquinoline. It is imperative that researchers conduct a thorough risk assessment for this compound and consult with their institution's environmental health and safety department before handling this chemical.
Immediate Safety and Hazard Information
This compound is a derivative of quinoline and is expected to share similar toxicological properties. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2][3]
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/ protective clothing.[2] |
| Causes skin irritation | Skin Irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes serious eye irritation/damage | Eye Irritation (Category 2) / Eye Damage (Category 1) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) | P201: Obtain special instructions before use.[2] |
| May cause cancer | Carcinogenicity (Category 1B) | P202: Do not handle until all safety precautions have been read and understood.[3] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) | P273: Avoid release to the environment.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on the hazards of related compounds.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard Examples |
| Eyes/Face | Chemical safety goggles and a face shield | Conforming to EN 166 (EU) or NIOSH (US) approved.[5][6] |
| Skin | Chemical-resistant gloves (inspect before use) and a lab coat or chemical-resistant apron. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator may be necessary if irritation or other symptoms are experienced.[1][5] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Obtain special instructions and read all safety precautions.[1][2]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Donning PPE: Put on all required PPE as listed in the table above before entering the handling area.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[1] Avoid the formation of dust and aerosols.[5]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1] Remove and wash contaminated clothing before reuse.[1] Do not eat, drink, or smoke in the work area.[1][3]
Spill Management:
-
Evacuation: Evacuate personnel from the spill area.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Place the absorbed material into a suitable, sealed container for disposal.[1][5][8]
-
Decontamination: Ventilate and wash the spill area once the cleanup is complete.[8]
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[8] Disposal must be in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Workflow and Logical Relationships
The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
